2-(4-Aminophenyl)butanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPLXGPARWRGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020312 | |
| Record name | 2-(4-Aminophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29644-97-1 | |
| Record name | 4-Amino-α-ethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29644-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 2-(p-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029644971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29644-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Aminophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Aminophenyl)butanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(4-Aminophenyl)butanoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound (CAS No. 29644-97-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical characteristics, spectroscopic profile, reactivity, and its role as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. By integrating established protocols and field-proven insights, this guide aims to serve as an authoritative resource for leveraging this compound in advanced scientific research.
Introduction: A Versatile Phenylalkanoic Acid
This compound is a non-proteinogenic amino acid derivative that features a chiral center at the alpha-carbon, an aromatic amine, and a carboxylic acid moiety.[1][] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its structure offers multiple reactive sites, enabling the creation of diverse and complex molecules.[3] It is recognized as a key intermediate in the synthesis of various bioactive compounds, including GABA (gamma-aminobutyric acid) receptor modulators and the anti-inflammatory drug Indobufen.[3]
The compound is also known by several synonyms, including α-(p-Aminophenyl)butyric acid and Benzeneacetic acid, 4-amino-α-ethyl-.[1] Understanding its fundamental chemical properties is paramount for optimizing reaction conditions, ensuring purity, and unlocking its full potential in synthetic applications.
Physicochemical and Computed Properties
A precise understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in experimental workflows. These properties dictate its solubility, stability, and reactivity.
| Property | Value | Source |
| CAS Number | 29644-97-1 | [1][4] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCC(C1=CC=C(C=C1)N)C(=O)O | [1] |
| InChIKey | WAPLXGPARWRGJO-UHFFFAOYSA-N | [1] |
| Appearance | Solid / Powder | [5] |
| Storage Temperature | Room temperature, under inert atmosphere | [5] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The distinct functional groups of this compound give rise to a characteristic spectral fingerprint.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment. Key expected signals include:
-
A triplet corresponding to the methyl (-CH₃) protons of the ethyl group.
-
A multiplet for the methylene (-CH₂) protons of the ethyl group.
-
A triplet or doublet of doublets for the methine (-CH) proton at the α-carbon.
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
A broad singlet for the amine (-NH₂) protons.
-
A very broad singlet far downfield for the carboxylic acid (-COOH) proton.[7]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Expected signals include:
-
A signal for the methyl carbon.
-
A signal for the methylene carbon.
-
A signal for the α-carbon (methine).
-
Four distinct signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons).
-
A signal in the downfield region (typically >170 ppm) for the carbonyl carbon of the carboxylic acid.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the presence of key functional groups.[6]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2400-3600 cm⁻¹, which often overlaps with the C-H stretching region.[7]
-
N-H Stretch (Amine): Two distinct peaks (for the symmetric and asymmetric stretches) are typically observed in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (Aliphatic/Aromatic): Absorptions for aromatic C-H bonds appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group.[7]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and formula of the compound.[6] For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (179.22). High-resolution mass spectrometry can confirm the elemental composition, C₁₀H₁₃NO₂.
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its straightforward preparation and the versatile reactivity of its functional groups.
Synthetic Pathway
A common and efficient method for synthesizing this compound involves the reduction of its nitro precursor, 2-(4-nitrophenyl)butyric acid.[3] This transformation is typically achieved through catalytic hydrogenation.
Caption: General workflow for the synthesis of this compound.
Exemplary Protocol: Reduction of 2-(4-Nitrophenyl)butyric Acid [3][8]
-
Dissolution: Dissolve 2-(4-nitrophenyl)butyric acid in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %). The choice of catalyst loading is critical for reaction efficiency; higher loadings may be required for less reactive substrates but increase costs.
-
Hydrogenation: Seal the vessel and purge with nitrogen before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. The reaction is monitored by techniques like TLC or LC-MS to track the disappearance of the starting material.
-
Filtration: Upon reaction completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be performed cautiously as the catalyst can be pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol mixture) to obtain pure this compound.
Chemical Reactivity
The dual functionality of this compound provides a platform for a wide range of chemical transformations.
Caption: Key reactive sites and potential transformations of the molecule.
-
Reactions of the Aromatic Amine: The primary amine group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents onto the aromatic ring.
-
Reactions of the Carboxylic Acid: The carboxylic acid group can be converted into esters, amides, acid chlorides, or reduced to the corresponding primary alcohol. Amide bond formation, using standard peptide coupling reagents (e.g., DCC, EDC), is a particularly important reaction in the context of drug development.[]
Applications in Research and Drug Development
The structural features of this compound make it a valuable component in medicinal chemistry and material science.
-
Pharmaceutical Intermediates: It is a crucial building block for synthesizing pharmacologically active molecules. Its role as an intermediate for Indobufen, a platelet aggregation inhibitor, highlights its industrial relevance.[3]
-
Peptidomimetics and Novel Scaffolds: The amino acid structure allows for its incorporation into peptide chains to create novel peptidomimetics or as a scaffold for combinatorial chemistry libraries.[] Derivatives have been explored for creating aromatic peptidic nucleic acid (APNA) oligomers.[9]
-
PROTAC Linkers: The related compound, 4-(4-Aminophenyl)butanoic acid, has been identified as a PROTAC (Proteolysis-Targeting Chimera) linker, used to connect a target-binding ligand to an E3 ligase ligand.[10] This suggests that this compound could also be explored for similar applications in targeted protein degradation, a cutting-edge area of drug discovery.
-
Neuroactive Compound Synthesis: Its structural similarity to GABA makes it a precursor for developing GABA receptor modulators, with potential applications in treating neurological conditions.[3]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazard Identification: The compound is classified with GHS07 pictograms (Exclamation mark).[5] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen).[5]
Conclusion
This compound is a molecule of significant utility, bridging fundamental organic synthesis with advanced applications in drug discovery and material science. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool for the modern researcher. This guide provides the foundational knowledge required to confidently and effectively utilize this compound in a variety of scientific endeavors, from the synthesis of novel therapeutics to the development of innovative chemical entities.
References
- 1. This compound | C10H13NO2 | CID 34655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | 29644-97-1 [sigmaaldrich.com]
- 6. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-aminophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-(4-aminophenyl)butanoic acid (CAS No. 29644-97-1), a compound of interest in chemical and pharmaceutical research. Due to the limited availability of experimentally determined data for this specific isomer, this guide synthesizes computed data from reputable sources with established, field-proven methodologies for its empirical determination. The document is structured to offer not only a summary of the compound's properties but also a practical framework for its analysis, thereby serving as a valuable resource for researchers engaged in its study. The guide delves into the structural and chemical properties, predicted physicochemical parameters, and detailed experimental protocols for characterization. Furthermore, it addresses the critical importance of distinguishing this isomer from its more commonly documented counterpart, 4-(4-aminophenyl)butanoic acid, to ensure scientific accuracy in research and development.
Introduction and Structural Elucidation
This compound is an aromatic amino acid derivative with a molecular formula of C₁₀H₁₃NO₂.[1] Its structure features a butanoic acid moiety with a phenyl group at the second carbon, which in turn is substituted with an amino group at the para position. This seemingly subtle placement of the butanoic acid group at the second position of the phenyl ring distinguishes it from its isomer, 4-(4-aminophenyl)butanoic acid, a distinction that has significant implications for its chemical and biological properties.
The presence of both a carboxylic acid and an amino group imparts amphoteric properties to the molecule, allowing it to behave as both an acid and a base. The aromatic ring and the alkyl chain contribute to its lipophilicity, influencing its solubility and potential interactions with biological macromolecules.
Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 29644-97-1 | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| Canonical SMILES | CCC(C1=CC=C(C=C1)N)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13) | PubChem[1] |
Physicochemical Properties: A Blend of Computed and Empirical Approaches
A thorough understanding of a compound's physicochemical properties is paramount in drug development, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of computationally predicted values and established experimental methodologies provides a comprehensive profile.
Computed Physicochemical Data
In the absence of extensive experimental data for the 2-isomer, computational models provide valuable estimations of its properties. The following data is derived from the PubChem database.[1]
| Property | Predicted Value | Method |
| XLogP3-AA | 1.6 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 63.3 Ų | Cactvs 3.4.8.18 |
Expert Insight: The predicted XLogP3-AA value of 1.6 suggests that this compound has moderate lipophilicity. This is a critical parameter for predicting its ability to cross biological membranes. The presence of both hydrogen bond donors and acceptors indicates its potential to engage in hydrogen bonding, which will significantly influence its solubility and interactions with biological targets.
Experimental Determination of Key Physicochemical Parameters
The following sections outline detailed, step-by-step methodologies for the experimental determination of critical physicochemical properties. These protocols are based on standard laboratory practices and can be readily adapted for the characterization of this compound.
The melting point is a fundamental indicator of a crystalline solid's purity. For a pure compound, the melting range is typically narrow.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).
-
Observation: Decrease the heating rate to 1-2°C per minute and observe the sample closely through the magnifying lens.
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. This range is the melting point of the sample.
Logical Relationship: Purity and Melting Point
Caption: Relationship between sample purity and melting point range.
Determining the solubility of a compound in various solvents is crucial for formulation development and for designing biological assays.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.
-
Sample Preparation: Weigh approximately 1-5 mg of this compound into a series of small, clean test tubes.
-
Solvent Addition: Add the selected solvent dropwise to each test tube, vortexing or shaking after each addition, up to a total volume of 1 mL.
-
Observation: Visually inspect for the dissolution of the solid. Classify the solubility as:
-
Freely soluble: Dissolves quickly and completely.
-
Soluble: Dissolves completely.
-
Slightly soluble: Only a small portion of the solid dissolves.
-
Insoluble: No apparent dissolution.
-
-
Quantitative Determination (Optional): For a more precise measurement, prepare a saturated solution and determine the concentration of the dissolved solute using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
Experimental Workflow: Solubility Determination
References
IUPAC name 2-(4-aminophenyl)butanoic acid
An In-Depth Technical Guide to 2-(4-Aminophenyl)butanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 29644-97-1), a versatile chemical intermediate with significant potential in pharmaceutical research and development. As a non-canonical amino acid analogue, its unique structure, featuring a chiral center adjacent to an aminophenyl group, offers a valuable scaffold for creating complex molecules and modifying biomolecules. This document details robust synthetic routes, outlines rigorous analytical methodologies for characterization and quality control, and explores its current and prospective applications in medicinal chemistry, including its role as a key building block for active pharmaceutical ingredients (APIs) and its use in peptide modification. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the properties of this compound in their work.
Core Molecular Profile of this compound
This compound is an organic compound distinguished by a butanoic acid backbone substituted with a p-aminophenyl ring at the alpha position (C2). This structure confers both acidic and basic properties, making it an amphoteric molecule whose charge state is pH-dependent. Its chirality at the C2 position is a critical feature for stereospecific interactions in biological systems. The presence of three key functional groups—a carboxylic acid, an aromatic amine, and a hydrophobic ethyl group—makes it a highly versatile building block for chemical synthesis.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 29644-97-1 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Synonyms | alpha-(p-Aminophenyl)butyric acid, 2-(p-Aminophenyl)butyric acid | [1] |
| Predicted XlogP | 1.6 | [2] |
| Monoisotopic Mass | 179.094628657 Da | [1] |
| Physical Form | Powder |[3] |
Synthesis Strategies and Methodologies
The synthesis of this compound is most reliably achieved through a multi-step process starting from a commercially available precursor. The causality behind the chosen strategy lies in the robust and well-established nature of aromatic nitration followed by nitro group reduction, which provides a high-yielding and scalable pathway.
Primary Synthetic Pathway: Nitration and Reduction
The most common and field-proven approach involves the synthesis of the nitro-substituted precursor, 2-(4-nitrophenyl)butyric acid, followed by its reduction to the target amine.[4] This two-step process is favored because it allows for precise control over the introduction of the amino group onto the aromatic ring.
-
Step 1: Electrophilic Nitration of 2-Phenylbutyric Acid. The synthesis begins with the nitration of 2-phenylbutyric acid.[5] This reaction utilizes a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), a potent electrophile. The phenyl ring is activated towards electrophilic substitution, but the directing effects must be considered. The alkyl group is weakly ortho-, para-directing; however, steric hindrance from the bulky butanoic acid side chain favors substitution at the less hindered para position.
-
Step 2: Reduction of the Nitro Group. The resulting 2-(4-nitrophenyl)butyric acid is then reduced to form the final product.[4] Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are used under a hydrogen atmosphere. This method is highly selective for the reduction of the nitro group without affecting the carboxylic acid or the aromatic ring.
Caption: Primary synthesis route for this compound.
Experimental Protocol: Synthesis via Nitration and Reduction
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Part A: Synthesis of 2-(4-Nitrophenyl)butyric Acid[5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid to -10°C in an ice-salt bath.
-
Substrate Addition: Slowly add 20 g of 2-phenylbutyric acid while maintaining the temperature below 0°C.
-
Nitrating Mixture: Prepare a nitrating mixture by carefully adding 20 mL of 70% nitric acid to 50 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 1 hour, ensuring the internal temperature does not exceed 0°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to 20°C and stir for an additional hour.
-
Workup: Pour the reaction mixture onto 500 g of crushed ice. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butyric acid. The yield and purity should be confirmed by melting point and ¹H NMR.
Part B: Reduction to this compound[4]
-
Reaction Setup: In a hydrogenation vessel, dissolve 15 g of 2-(4-nitrophenyl)butyric acid in 150 mL of methanol.
-
Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 4-6 hours.
-
Workup: Once the reaction is complete, carefully vent the vessel and filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the methanol solvent under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield the final product, this compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.
Caption: Standard analytical workflow for purity and identity verification.
Spectroscopic Analysis
Spectroscopy provides unambiguous structural confirmation. The expected data are summarized below.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | ~0.9 ppm (t, 3H): -CH₃ of ethyl group.~1.8-2.2 ppm (m, 2H): -CH₂- of ethyl group.~3.5 ppm (t, 1H): α-CH proton.~5.0-6.0 ppm (br s, 2H): -NH₂ protons (exchangeable).~6.6 ppm (d, 2H) & ~7.0 ppm (d, 2H): Aromatic protons (AA'BB' system).~12.0 ppm (br s, 1H): -COOH proton (exchangeable). |
| ¹³C NMR | ~12 ppm: -CH₃.~28 ppm: -CH₂-.~55 ppm: α-CH.~115 ppm & ~129 ppm: Aromatic CH carbons.~128 ppm & ~145 ppm: Aromatic quaternary carbons.~178 ppm: -COOH carbon. |
| FT-IR (cm⁻¹) | 3400-3200: N-H stretching (amine).3300-2500: O-H stretching (carboxylic acid).~1700: C=O stretching (carbonyl).~1600 & ~1500: C=C stretching (aromatic). |
| Mass Spec (ESI+) | m/z 180.1: [M+H]⁺.m/z 202.1: [M+Na]⁺. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.
Protocol: Reversed-Phase HPLC Method
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA is critical as it protonates the amine and carboxylate groups, ensuring sharp peak shapes.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, where the phenyl ring provides strong absorbance.
-
Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.
-
Validation: The method should be validated by analyzing a blank, the sample, and a spiked sample to confirm peak identity and purity, which should typically be ≥98% for research use.
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a valuable starting material and structural motif in medicinal chemistry.
-
Pharmaceutical Intermediate: It serves as a key building block for more complex APIs. It is structurally related to Indobufen, an anti-inflammatory and platelet aggregation inhibitor, and is considered a key intermediate in its synthesis.[4] Its structure is also leveraged in the design of GABA receptor modulators for potential neurological applications.[4]
-
Non-Canonical Amino Acid in Peptidomimetics: In peptide synthesis, the incorporation of non-proteinogenic amino acids is a powerful strategy to enhance biological activity, improve metabolic stability, and constrain peptide conformation. This compound can be used to introduce a unique aromatic side chain with a reactive amino group, allowing for further derivatization or altered receptor interactions.[]
-
Scaffold for Bioactive Molecules: The aminophenyl core is a privileged scaffold in drug discovery. For example, derivatives like 2-(4-aminophenyl)benzothiazoles have shown potent and selective anti-tumor activity in vitro, suggesting that the core structure is amenable to modifications that can elicit specific biological responses.[7]
Pharmacokinetic Considerations and Biological Context
While direct pharmacokinetic data for this compound is limited, insights can be drawn from structurally related compounds like 4-phenylbutyric acid.
-
Absorption and Distribution: As an amino acid, its absorption could be mediated by amino acid transporters. However, its charge at physiological pH will influence passive diffusion. The brain uptake of similar small carboxylic acids has been observed to be very low, which is a critical consideration for developing centrally-acting agents.[8]
-
Metabolism: The primary amine is a potential site for metabolic modification, such as acetylation or oxidation. The carboxylic acid can undergo conjugation reactions.
-
Influence of Food: Studies on related compounds have shown that administration timing relative to meals can significantly impact plasma levels and efficacy.[9][10] Pre-prandial administration of sodium 4-phenylbutyrate was found to maximize its systemic exposure.[9][10] This is a crucial insight for the design of future preclinical and clinical studies involving aminophenyl-acid derivatives.
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and strategic building block for modern drug discovery. Its well-defined synthesis, robust analytical profile, and diverse applicability as a scaffold, peptidomimetic component, and pharmaceutical precursor underscore its importance. For researchers and developers, this compound offers a reliable starting point for creating novel therapeutics with tailored properties, from anti-inflammatory agents to next-generation biologics.
References
- 1. This compound | C10H13NO2 | CID 34655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. 4-(4-アミノフェニル)酪酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 7. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-(4-aminophenyl)butanoic acid
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-(4-aminophenyl)butanoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties and the methodologies for its analysis.
Introduction: The Significance of Substituted Phenylalkanoic Acids
This compound belongs to the class of aminophenylalkanoic acids, a group of compounds with significant interest in medicinal chemistry. The presence of a chiral center at the alpha-carbon, a phenyl ring amenable to further substitution, and the reactive amino and carboxylic acid functional groups make it a versatile scaffold for drug design.[1] Structurally related molecules have been investigated for a range of biological activities, including as GABA receptor modulators and as intermediates in the synthesis of non-steroidal anti-inflammatory drugs like Indobufen.[1] Understanding the precise molecular architecture and the methods to confirm it is therefore paramount for its application in pharmaceutical development.
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule with the chemical formula C₁₀H₁₃NO₂. Its structure features a butanoic acid backbone where the second carbon is substituted with a 4-aminophenyl group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 29644-97-1 | [2] |
| Predicted Boiling Point | 354.6°C at 760 mmHg | Protheragen |
Synthesis of this compound: A Two-Step Approach
The most logical and commonly employed synthetic route to this compound involves a two-step process: the synthesis of its nitro precursor, 2-(4-nitrophenyl)butanoic acid, followed by the reduction of the nitro group to an amine. This strategy is favored due to the ready availability of starting materials and the high efficiency of the reduction step.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-(4-nitrophenyl)butanoic acid
This protocol is adapted from established methods for the synthesis of related nitrophenylalkanoic acids.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 2-ethyl-2-(4-nitrophenyl)malonate (0.12 mol) in 150 mL of ethanol.
-
Saponification: Add a solution of sodium hydroxide (0.76 mol) in 100 mL of water to the flask.
-
Reflux: Heat the mixture to reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in 200 mL of water and extract with 300 mL of diethyl ether to remove any unreacted starting material.
-
Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.
-
Extraction and Purification: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-(4-nitrophenyl)butanoic acid. Further purification can be achieved by recrystallization from a suitable solvent like a toluene/hexane mixture.[4]
Experimental Protocol: Reduction to this compound
This protocol is based on the highly efficient and chemoselective catalytic hydrogenation method.[5]
-
Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 2-(4-nitrophenyl)butanoic acid (1 eq.) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC by observing the disappearance of the starting material.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization if necessary.
Spectroscopic Characterization
Due to the limited availability of published spectra for this compound, the following interpretations are based on expected values for its structural motifs and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to provide key information about the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. |
| ~7.0-7.2 | doublet | 2H | Ar-H (ortho to -CH) | Aromatic protons ortho to the chiral center. |
| ~6.6-6.8 | doublet | 2H | Ar-H (ortho to -NH₂) | Aromatic protons ortho to the electron-donating amino group, expected to be more shielded. |
| ~3.4-3.6 | triplet | 1H | α-CH | The proton on the chiral carbon, coupled to the adjacent methylene group. |
| ~3.5-4.0 | broad singlet | 2H | -NH₂ | The protons of the amino group, which may exchange with solvent protons. |
| ~1.6-1.8 | multiplet | 2H | -CH₂- | The methylene protons of the butyl chain. |
| ~0.8-1.0 | triplet | 3H | -CH₃ | The terminal methyl group protons. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid. |
| ~145-150 | Ar-C (C-NH₂) | The aromatic carbon attached to the amino group. |
| ~130-135 | Ar-C (C-CH) | The aromatic carbon attached to the chiral center. |
| ~128-130 | Ar-CH (ortho to -CH) | Aromatic carbons ortho to the chiral center. |
| ~115-120 | Ar-CH (ortho to -NH₂) | Aromatic carbons ortho to the amino group. |
| ~50-55 | α-CH | The chiral carbon. |
| ~25-30 | -CH₂- | The methylene carbon. |
| ~10-15 | -CH₃ | The methyl carbon. |
FTIR Spectroscopy (Predicted)
The infrared spectrum is instrumental in identifying the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Primary amine (-NH₂) |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| ~2960 | C-H stretch | Aliphatic |
| ~1700 | C=O stretch | Carboxylic acid (-COOH) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1200-1300 | C-O stretch | Carboxylic acid (-COOH) |
| ~1100-1200 | C-N stretch | Aryl amine |
Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry would likely lead to characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 179 corresponding to the molecular weight of the compound.
-
Loss of -COOH: A fragment at m/z = 134, resulting from the loss of the carboxylic acid group (45 Da).
-
Loss of C₂H₅: A fragment resulting from cleavage of the ethyl group.
-
Aromatic Fragments: Peaks corresponding to the aminophenyl moiety.
Biological Significance and Applications
Aminophenylalkanoic acids are recognized for their potential as bioactive molecules. Their structural similarity to endogenous neurotransmitters like GABA suggests potential activity at GABA receptors.[1] Furthermore, as demonstrated by its use in the synthesis of Indobufen, this compound is a valuable intermediate for the production of established pharmaceuticals.[1] The chirality of the molecule also opens up possibilities for stereospecific interactions with biological targets, a critical aspect of modern drug design.
Conclusion
The molecular structure of this compound presents a compelling target for chemical synthesis and pharmaceutical research. Its synthesis via the reduction of a nitro precursor is a robust and scalable method. While detailed experimental data for this specific isomer is not widely published, a comprehensive characterization can be achieved through a combination of NMR, FTIR, and mass spectrometry, with predictable and interpretable outcomes based on its functional groups and overall structure. This guide provides the foundational knowledge and procedural insights necessary for researchers to confidently synthesize, characterize, and further investigate the potential of this versatile molecule.
References
A Guide to the Spectral Characteristics of 2-(4-aminophenyl)butanoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-aminophenyl)butanoic acid is a chiral carboxylic acid derivative with a p-substituted aniline moiety. Its structure presents a combination of functional groups that are of significant interest in medicinal chemistry and drug development. The presence of a carboxylic acid group, a primary aromatic amine, and a chiral center makes it a versatile building block for the synthesis of more complex molecules, including peptide mimics and other biologically active compounds.
Accurate structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides a detailed theoretical framework and practical insights into the expected spectral data of this compound.
Molecular Structure and Key Features
The structural features of this compound dictate its spectral properties. Understanding these features is key to interpreting the expected spectra.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene and methyl protons of the butyl chain, and the exchangeable protons of the amine and carboxylic acid groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | 10.0 - 12.0 | broad singlet | 1H | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |
| Aromatic AA' | ~6.9 - 7.2 | doublet | 2H | Protons ortho to the alkyl group. |
| Aromatic BB' | ~6.5 - 6.8 | doublet | 2H | Protons ortho to the amino group. |
| -NH₂ | 3.5 - 4.5 | broad singlet | 2H | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |
| α-CH | ~3.4 - 3.6 | triplet | 1H | Methine proton at the chiral center. |
| -CH₂- | ~1.8 - 2.1 | multiplet | 2H | Methylene protons of the ethyl group. |
| -CH₃ | ~0.9 - 1.1 | triplet | 3H | Methyl protons of the ethyl group. |
The predicted chemical shifts are based on the analysis of structural analogs. For the butanoic acid portion attached to an aromatic ring, we can refer to the experimental data for 2-phenylbutanoic acid . In its ¹H NMR spectrum, the α-proton (methine) appears as a triplet around 3.4-3.5 ppm, coupled to the adjacent methylene group. The methylene protons show as a multiplet around 1.9-2.0 ppm, and the terminal methyl group as a triplet around 0.9 ppm.
For the aminophenyl moiety, we can look at p-toluidine . The aromatic protons in p-toluidine show a characteristic AA'BB' system, with the protons ortho to the amino group appearing at a lower chemical shift (more shielded) than those ortho to the methyl group. In this compound, the electron-donating amino group will shield the aromatic protons, leading to expected chemical shifts in the range of 6.5-7.2 ppm. The protons ortho to the amino group (BB') are expected to be more shielded and appear at a lower ppm value compared to the protons ortho to the alkyl substituent (AA').
The acidic proton of the carboxylic acid is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift (10-12 ppm). The protons of the primary amine will also be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -C =O | ~175 - 180 | Carboxylic acid carbonyl carbon. |
| Aromatic C (quaternary, C-NH₂) | ~145 - 150 | Carbon attached to the amino group. |
| Aromatic C (quaternary, C-alkyl) | ~130 - 135 | Carbon attached to the butanoic acid chain. |
| Aromatic CH (ortho to alkyl) | ~128 - 130 | |
| Aromatic CH (ortho to -NH₂) | ~115 - 120 | Shielded by the amino group. |
| α-C H | ~50 - 55 | Methine carbon at the chiral center. |
| -C H₂- | ~25 - 30 | Methylene carbon. |
| -C H₃ | ~10 - 15 | Methyl carbon. |
The predicted ¹³C chemical shifts are also informed by our analog compounds. In 2-phenylbutanoic acid , the carbonyl carbon of the carboxylic acid appears around 178-180 ppm. The α-carbon is observed around 53 ppm, the methylene carbon around 27 ppm, and the methyl carbon around 12 ppm. The aromatic carbons of the unsubstituted phenyl ring typically appear in the 127-140 ppm range.
In p-toluidine , the carbon attached to the amino group is significantly shielded and appears around 146 ppm, while the other aromatic carbons are found between 115 and 130 ppm.
Combining these observations, for this compound, the carbonyl carbon is expected in the downfield region typical for carboxylic acids. The aromatic carbons will show distinct signals due to the substitution pattern, with the carbon bearing the amino group being the most deshielded among the protonated aromatic carbons, and the carbon bearing the alkyl chain also appearing as a deshielded quaternary signal. The aliphatic carbons of the butanoic acid chain will have chemical shifts similar to those in 2-phenylbutanoic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic acid) | 3300 - 2500 | Broad | Very characteristic broad absorption due to hydrogen bonding. |
| N-H (Primary amine) | 3500 - 3300 | Medium | Two sharp bands are expected for the symmetric and asymmetric stretching of the primary amine. |
| C-H (Aromatic) | 3100 - 3000 | Medium | |
| C-H (Aliphatic) | 3000 - 2850 | Medium | |
| C=O (Carboxylic acid) | 1725 - 1700 | Strong | Strong, sharp absorption. |
| C=C (Aromatic) | 1600 - 1450 | Medium-Weak | Multiple bands. |
| N-H (Bending) | 1650 - 1580 | Medium | |
| C-N (Aromatic amine) | 1340 - 1250 | Medium | |
| O-H (Bending) | 1440 - 1395 | Medium | In-plane bending. |
| O-H (Bending) | 960 - 900 | Broad, Medium | Out-of-plane bending. |
The IR spectrum of this compound will be a composite of the characteristic absorptions of a carboxylic acid and a primary aromatic amine.
From the IR spectrum of 2-phenylbutanoic acid , we expect a very broad O-H stretching band from 3300 to 2500 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.
From the IR spectrum of p-toluidine , we expect two sharp N-H stretching bands in the 3500-3300 cm⁻¹ region, characteristic of a primary amine.
Therefore, the IR spectrum of the target molecule is predicted to show a very broad O-H stretch that may partially overlap with the sharper N-H stretches. A strong carbonyl (C=O) absorption around 1710 cm⁻¹ will be a prominent feature. Additionally, C-H stretches for both aromatic and aliphatic protons will be observed just above and below 3000 cm⁻¹, respectively. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Notes |
| 179 | [M]⁺ | Molecular ion peak. |
| 134 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 106 | [C₇H₈N]⁺ | Benzylic cleavage, formation of the aminotropylium ion or a related structure. This is expected to be a major fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, from the phenyl portion. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to be influenced by the stability of the resulting fragments.
The mass spectrum of 2-phenylbutanoic acid shows a molecular ion peak at m/z 164. A prominent fragment is observed at m/z 91, corresponding to the stable tropylium ion, formed by benzylic cleavage.
The mass spectrum of p-toluidine shows a strong molecular ion peak at m/z 107.
For this compound, the molecular ion peak is expected at m/z 179. A key fragmentation pathway will likely involve the loss of the carboxylic acid group (a loss of 45 Da) to give a fragment at m/z 134. Another major fragmentation pathway is benzylic cleavage, which would lead to the formation of a stable, resonance-stabilized cation at m/z 106. This fragment is likely to be the base peak in the spectrum.
Experimental Protocols
To obtain high-quality spectral data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids and amines as it allows for the observation of exchangeable protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
To confirm the presence of exchangeable protons (-COOH and -NH₂), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for these protons should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction:
-
Electron Ionization (EI): Introduce the sample via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or through a liquid chromatograph (LC). ESI is a softer ionization technique and is more likely to show the molecular ion.
-
-
Instrumentation: Use a mass spectrometer appropriate for the chosen ionization method (e.g., GC-MS for EI, LC-MS for ESI).
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Figure 2: General experimental workflow for spectral analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By leveraging data from the structural analogs 2-phenylbutanoic acid and p-toluidine, we have established a detailed and scientifically grounded prediction of the key spectral features. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, ensuring a higher degree of confidence in their structural assignments. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, which is fundamental to the integrity of any chemical research and development endeavor.
An In-Depth Technical Guide to the Solubility and Stability of 2-(4-aminophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(4-aminophenyl)butanoic acid, focusing on its solubility and stability. As a key intermediate, metabolite, or potential impurity in pharmaceutical development, a thorough understanding of these characteristics is paramount for robust formulation design, analytical method development, and regulatory compliance. This document is structured to provide not only foundational knowledge but also actionable experimental protocols and theoretical insights to guide your research and development efforts.
Compound Profile and Physicochemical Characteristics
This compound is an amino acid derivative with a molecular structure that imparts amphoteric properties. The presence of both a basic amino group and an acidic carboxylic acid group means its ionization state, and consequently its physical properties, are highly dependent on pH.
| Property | Value / Information | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | alpha-(p-Aminophenyl)butyric acid, Indobufen Impurity 7 | --INVALID-LINK--[1] |
| CAS Number | 29644-97-1 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK--[1] |
| Predicted pKa | Carboxylic Acid (pKa₁): ~4.5, Amino Group (pKa₂): ~4.8 | Predicted using computational models[3][4] |
| Predicted LogS | -2.5 to -3.5 (low aqueous solubility) | Predicted using cheminformatics tools[1][5] |
Expert Insight: The predicted pKa values suggest that this compound exists as a zwitterion over a very narrow pH range. At physiological pH (~7.4), the carboxylic acid group will be deprotonated (COO⁻) and the amino group will be in its neutral form (NH₂), resulting in a net negative charge. This ionization behavior is a critical determinant of its solubility and interaction with other molecules.
Solubility Profile: A Practical Approach
The solubility of this compound is expected to be low in pure water at neutral pH due to the influence of the hydrophobic phenyl and butyl groups. However, its amphoteric nature allows for increased solubility in acidic and basic conditions. A comprehensive understanding of its solubility across a range of solvents and pH values is essential for developing suitable formulations and analytical methods.
Predicted vs. Experimental Solubility
While computational tools provide initial estimates, experimental determination of both kinetic and thermodynamic solubility is indispensable for drug development.[6]
-
Kinetic Solubility: This is a high-throughput screening method that measures the solubility of a compound from a DMSO stock solution into an aqueous buffer. It is useful for early-stage discovery to quickly rank compounds.[7]
-
Thermodynamic Solubility: This measures the equilibrium solubility of a solid compound in a solvent and is the gold standard for characterizing the intrinsic solubility of a drug candidate.[8]
Experimental Protocol for Thermodynamic Solubility Determination
This protocol outlines the shake-flask method, a widely accepted technique for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
HPLC system with UV detector
-
Calibrated analytical balance
-
Vortex mixer and orbital shaker
-
pH meter
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to separate vials containing each of the selected solvents. The excess solid ensures that equilibrium is reached.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow for equilibration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method (see Section 4).
-
Calculate the concentration of this compound in the original saturated solution based on the dilution factor.
-
Data Presentation:
| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | ~7 | 25 | ||
| PBS | 5.0 | 25 | ||
| PBS | 7.4 | 25 | ||
| PBS | 9.0 | 25 | ||
| Methanol | N/A | 25 | ||
| Acetonitrile | N/A | 25 |
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for determining its shelf-life and for identifying potential degradation products that may need to be monitored in pharmaceutical formulations. Forced degradation studies are a key component of this evaluation, as mandated by ICH guidelines.[9][10]
Predicted Degradation Pathways
Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradants, such as nitroso and nitro derivatives, or polymerization products.[11][12]
-
Photodegradation: Aromatic amino acids can be susceptible to degradation upon exposure to UV light, potentially leading to cleavage of the C-C bond or modifications to the aromatic ring.[9][13]
-
Hydrolysis: While the butanoic acid chain is generally stable, extreme pH and temperature conditions could potentially lead to decarboxylation or other reactions.
References
- 1. code/python/cheminformatics_predicting_solubility.ipynb at master · dataprofessor/code · GitHub [github.com]
- 2. 2-(4-Aminophenyl)butanoic acid_TargetMol [targetmol.com]
- 3. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ikev.org [ikev.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Application Notes & Protocols: 2-(4-Aminophenyl)butanoic Acid in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 2-(4-aminophenyl)butanoic acid. This document delves into its role as a pivotal building block in the synthesis of therapeutic agents and its potential in advanced drug delivery and diagnostic systems.
Introduction: The Strategic Value of this compound
This compound (CAS No: 29644-97-1) is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry.[1] Its unique molecular architecture, featuring a chiral center, a carboxylic acid, an aromatic amine, and a short alkyl chain, makes it a highly versatile scaffold.[2] This trifecta of functional groups provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.
The primary utility of this compound lies in its role as a key intermediate for constructing more complex bioactive molecules.[2] Its structural resemblance to endogenous amino acids allows for potential interactions with biological targets such as enzymes and receptors, while the phenyl ring and butanoic acid chain offer a framework for designing molecules with specific conformational constraints and physicochemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 29644-97-1 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
Core Applications in Medicinal Chemistry
The structural features of this compound have been exploited in several areas of drug discovery and development. Below are detailed discussions of its most prominent applications.
Key Intermediate in the Synthesis of Anti-inflammatory Drugs: The Case of Indobufen
One of the most well-documented applications of this compound is its role as a crucial precursor in the synthesis of Indobufen.[2] Indobufen, or 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyric acid, is a potent and reversible inhibitor of platelet aggregation. It functions by inhibiting the cyclooxygenase (COX) enzyme, thereby blocking the formation of thromboxane A2, a key mediator of platelet activation.[2]
The synthesis of Indobufen highlights the utility of both the amino and carboxylic acid functionalities of the parent molecule. The general synthetic workflow involves the acylation of the aromatic amine with phthalic anhydride or a related derivative, followed by cyclization to form the isoindolinone ring system.
This protocol is adapted from established industrial synthesis routes for Indobufen precursors.[2]
Objective: To synthesize this compound from 2-(4-nitrophenyl)butanoic acid.
Materials:
-
2-(4-nitrophenyl)butanoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Esterification (Optional but recommended for improved solubility): a. Dissolve 2-(4-nitrophenyl)butanoic acid in methanol. b. Add a catalytic amount of concentrated sulfuric acid. c. Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. The resulting solution of the methyl ester can be used directly in the next step.[2]
-
Nitro Group Reduction: a. To the methanolic solution from the previous step, add iron powder (approx. 3.5 equivalents). b. At room temperature, add concentrated hydrochloric acid dropwise. c. Stir the reaction mixture vigorously for 3-4 hours. The reaction is exothermic and may require cooling to maintain room temperature. d. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: a. Once the reaction is complete, remove the methanol under reduced pressure. b. Add water and ethyl acetate to the residue. c. Basify the aqueous layer by adding solid sodium carbonate until the pH is approximately 8. This neutralizes the acid and precipitates iron salts. d. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(4-aminophenyl)butanoate.
-
Hydrolysis to the Carboxylic Acid: a. Dissolve the crude ester in a mixture of methanol and water. b. Add an excess of sodium hydroxide (NaOH) and stir at room temperature overnight or heat to reflux for 2-3 hours. c. After the hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure. d. Wash the aqueous residue with dichloromethane to remove any non-polar impurities.[3] e. Carefully acidify the aqueous layer with 1 M HCl until the pH is between 5 and 6, at which point the product will precipitate.[3] f. Cool the mixture in an ice bath to maximize precipitation. g. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
A Versatile Scaffold for CNS-Active Agents: Targeting GABAa Receptors
The structural analogy of this compound to the neurotransmitter γ-aminobutyric acid (GABA) makes it an attractive starting point for designing modulators of GABA receptors. GABA_A receptors, in particular, are ligand-gated ion channels that are the primary mediators of fast synaptic inhibition in the central nervous system.[4][5] Positive allosteric modulators (PAMs) of the GABA_A receptor, such as benzodiazepines, enhance the effect of GABA, leading to sedative and anxiolytic effects.[4]
The this compound scaffold can be elaborated to explore the chemical space around the GABA_A receptor allosteric sites. The carboxylic acid can act as a GABA mimic or a handle for further derivatization, the phenyl ring can be substituted to optimize binding and pharmacokinetic properties, and the amino group allows for the introduction of diverse functionalities.
While specific, publicly disclosed GABA_A modulators based directly on this scaffold are not prevalent, the principles of medicinal chemistry strongly support its potential in this area.[6][7] The design strategy would involve creating a library of analogs and screening them for activity at different GABA_A receptor subunit combinations to identify potent and selective modulators.
Potential Component in Targeted Therapies: Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[8][9] An ADC consists of three components: the antibody, the linker, and the cytotoxic payload.[10] The linker is a critical element that must be stable in circulation but allow for the release of the payload inside the target cancer cell.[11]
The bifunctional nature of this compound makes it a candidate for incorporation into linker systems. The amino group can be acylated to attach to the payload, while the carboxylic acid can be activated to form an amide bond with a component of the antibody-binding part of the linker. Its defined stereochemistry and length can influence the stability and release characteristics of the payload.
References
- 1. This compound | C10H13NO2 | CID 34655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN114685346A - Method for preparing indobufen - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-Drug Conjugates Overview | BroadPharm [broadpharm.com]
- 11. njbio.com [njbio.com]
Application Notes and Protocols: 2-(4-Aminophenyl)butanoic Acid in Pharmaceutical Intermediate Synthesis
Abstract
This comprehensive guide details the utility of 2-(4-aminophenyl)butanoic acid as a versatile pharmaceutical intermediate. We provide in-depth application notes, synthesis protocols, and analytical methodologies pertinent to researchers, medicinal chemists, and drug development professionals. This document elucidates the synthesis of this key intermediate via the reduction of its nitro precursor and explores its subsequent application in the synthesis of the anti-inflammatory agent Indobufen and as a potential building block for novel GABA receptor modulators. Detailed protocols for analytical characterization using HPLC, as well as predicted NMR and mass spectrometry data, are also presented.
Introduction: The Strategic Importance of this compound
This compound is a chiral non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a carboxylic acid moiety, combined with a chiral center, makes it a valuable scaffold for the synthesis of complex molecular architectures. This intermediate is a cornerstone in the production of various active pharmaceutical ingredients (APIs), most notably in the fields of anti-inflammatory drugs and neuroscience.
The primary route to this compound involves the reduction of the corresponding nitro compound, 2-(4-nitrophenyl)butanoic acid. This transformation is a critical step, and its efficiency directly impacts the overall cost and purity of the final API. Once synthesized, the amino and carboxylic acid groups of this compound offer orthogonal handles for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery.
This guide will provide a detailed exploration of the synthesis, characterization, and application of this important pharmaceutical intermediate, with a focus on practical, laboratory-scale protocols.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK--[1] |
| CAS Number | 29644-97-1 | --INVALID-LINK--[1] |
| Appearance | Off-white to light brown solid (predicted) | General chemical knowledge |
| Solubility | Soluble in aqueous acid and base, limited solubility in non-polar organic solvents. | General chemical knowledge |
Safety Precautions:
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound is achieved through the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)butanoic acid.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Catalytic Hydrogenation
This protocol is a synthesized method based on established procedures for the reduction of aromatic nitro compounds.
Materials:
-
2-(4-nitrophenyl)butanoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), reagent grade
-
Hydrogen gas (H₂)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for your hydrogenation apparatus, dissolve 2-(4-nitrophenyl)butanoic acid (1.0 eq) in methanol (10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., water/ethanol) can be employed.
Expected Yield: >90%
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.
-
Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.
-
Hydrogen Gas: Hydrogen is the reducing agent in this reaction. The pressure of hydrogen can influence the reaction rate.
-
Celite® Filtration: Pd/C is a fine black powder that can be pyrophoric when dry. Filtering through Celite® ensures its complete removal from the reaction mixture and minimizes the risk of ignition.
Application in Pharmaceutical Synthesis
Synthesis of Indobufen
This compound is a key intermediate in the synthesis of Indobufen, a reversible platelet aggregation inhibitor. The synthesis involves the reaction of the amino group with a phthalic anhydride derivative.
Caption: Synthetic pathway from this compound to Indobufen.
This protocol is based on general procedures for the synthesis of isoindolinones from primary amines.
Materials:
-
This compound
-
2-Carboxybenzaldehyde
-
Reducing agent (e.g., sodium borohydride or a Hantzsch ester like diludine)
-
Solvent (e.g., methanol, dichloromethane)
-
Acid for work-up (e.g., hydrochloric acid)
-
Base for hydrolysis (e.g., sodium hydroxide)
Procedure:
-
Reductive Amination/Condensation: Dissolve this compound (1.0 eq) and 2-carboxybenzaldehyde (1.1 eq) in a suitable solvent such as methanol. Add the reducing agent (e.g., diludine, 1.2 eq) and stir the mixture at room temperature. The reaction proceeds via a reductive amination followed by an intramolecular condensation to form the isoindolinone ring.[2]
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), the reaction mixture is typically worked up by acidification to precipitate the product. The solid is then collected by filtration.
-
Hydrolysis (if starting with an ester): If the butanoic acid was protected as an ester, a final hydrolysis step using a base like sodium hydroxide is required to yield the carboxylic acid of Indobufen.[2]
-
Purification: The final product can be purified by recrystallization from a suitable solvent such as ethanol to obtain pure Indobufen.
Proposed Application in the Synthesis of GABA Receptor Modulators
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[3] Modulators of GABA receptors are used to treat a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[4][5] Baclofen, a GABA-B receptor agonist, is 3-(4-chlorophenyl)-4-aminobutanoic acid. The structural similarity of this compound to GABA analogues suggests its potential as a starting material for novel GABA receptor modulators.
Caption: Proposed synthesis of a Baclofen analogue.
This proposed pathway highlights the versatility of this compound as a starting point for creating libraries of GABA receptor modulator candidates. The aromatic amine can be converted to other functionalities via diazotization and subsequent reactions (e.g., Sandmeyer reaction to introduce a chloro group). The carboxylic acid can be elongated and converted to an amine via reactions like the Arndt-Eistert synthesis or Curtius/Hoffmann rearrangement, providing access to a range of aminophenyl-alkanoic acids for screening.
Analytical Methods
Robust analytical methods are crucial for confirming the identity and purity of this compound and for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound.
Proposed RP-HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale:
-
C18 Column: Provides good retention for the moderately polar analyte.
-
Acidified Mobile Phase: The use of TFA ensures that the carboxylic acid is protonated and the amine is protonated, leading to better peak shape.
-
Acetonitrile/Water Gradient: Allows for the elution of the compound with good resolution from potential impurities.
-
UV Detection at 254 nm: The aromatic ring provides strong UV absorbance at this wavelength.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
As this compound is chiral, enantiomeric separation is critical for pharmaceutical applications.
Proposed Chiral HPLC Method Development Strategy:
A screening approach using different chiral stationary phases (CSPs) is recommended.[6][7]
| Parameter | Condition |
| Columns (Screening) | Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |
| Mobile Phase | Normal Phase: Hexane/Isopropanol with 0.1% TFAReversed Phase: Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
Rationale:
-
Polysaccharide-based CSPs: These have a broad applicability for the separation of a wide range of chiral compounds, including those with amino and carboxylic acid functional groups.[8]
-
Acidic Additive: The addition of an acid like TFA or formic acid is often necessary to improve peak shape and resolution for acidic and basic analytes on chiral columns.
Predicted Spectroscopic Data
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.0-7.2 (d, 2H): Aromatic protons ortho to the amino group.
-
δ 6.5-6.7 (d, 2H): Aromatic protons meta to the amino group.
-
δ 4.8-5.2 (br s, 2H): NH₂ protons.
-
δ 3.3-3.5 (t, 1H): Methine proton (CH).
-
δ 1.6-1.9 (m, 2H): Methylene protons (CH₂).
-
δ 0.8-1.0 (t, 3H): Methyl protons (CH₃).
-
δ 12.0-12.5 (br s, 1H): Carboxylic acid proton (COOH).
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
-
δ 175-178: Carboxylic acid carbon (COOH).
-
δ 145-148: Aromatic carbon attached to the amino group.
-
δ 128-130: Aromatic CH carbons.
-
δ 113-115: Aromatic CH carbons.
-
δ 50-55: Methine carbon (CH).
-
δ 25-30: Methylene carbon (CH₂).
-
δ 11-14: Methyl carbon (CH₃).
Predicted Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): m/z = 179.
-
Major Fragments:
-
m/z = 134: Loss of the carboxyl group (-COOH).
-
m/z = 106: Benzylic cleavage, loss of the butanoic acid side chain.
-
m/z = 93: Aniline fragment.
-
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via catalytic hydrogenation and the presence of two reactive functional groups make it an attractive starting material for the synthesis of a range of bioactive molecules. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery and development efforts. Further exploration of its potential in the synthesis of novel therapeutics, particularly in the area of neuroscience, is warranted.
References
- 1. This compound | C10H13NO2 | CID 34655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemcoplus.co.jp [chemcoplus.co.jp]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-(4-Aminophenyl)butanoic Acid in the Strategic Synthesis of Novel GABA-A Receptor Positive Allosteric Modulators
For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.
Introduction: The Rationale for Targeting GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast synaptic inhibition in the central nervous system (CNS).[1][2][3] These ligand-gated ion channels are heteropentameric structures, typically composed of α, β, and γ subunits, that form a central chloride-permeable pore.[1][4] The binding of the endogenous neurotransmitter GABA to its recognition site on the receptor complex triggers a conformational change, opening the chloride channel and leading to hyperpolarization of the neuron. This inhibitory action is fundamental to maintaining balanced neural activity.
Dysfunction of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[2][3] Consequently, the GABA-A receptor is a highly validated and critical target for therapeutic intervention.[5] Rather than directly activating the receptor as agonists, many clinically successful drugs, such as benzodiazepines, are positive allosteric modulators (PAMs).[6] PAMs bind to a site on the receptor distinct from the GABA binding site and potentiate the effect of GABA, enhancing the inhibitory signal without directly causing it.[6] This mechanism of action is often associated with a more favorable side-effect profile compared to direct agonists.
The structural motif of 2-(4-aminophenyl)butanoic acid presents a versatile and promising scaffold for the development of novel GABA-A receptor PAMs. Its phenylbutanoic acid core can be strategically modified to explore new chemical space and target specific GABA-A receptor subunit interfaces, potentially leading to compounds with improved subtype selectivity and therapeutic indices.[7][8] This document provides a comprehensive guide to the synthesis of a novel, hypothetical GABA-A receptor modulator, "APD-PAM-1," starting from this compound, including detailed protocols and the scientific rationale behind each step.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is crucial for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [9] |
| Molecular Weight | 179.22 g/mol | [9] |
| CAS Number | 29644-97-1 | [9][10] |
| Appearance | Solid powder | [11] |
| Melting Point | 121-124 °C | [12] |
Synthetic Strategy: From Scaffolding to a Functional Modulator
Our synthetic approach is designed to transform the this compound scaffold into a molecule, APD-PAM-1, with the potential for positive allosteric modulation of the GABA-A receptor. The strategy involves two key transformations:
-
N-Acylation of the Aryl Amine: The primary amino group on the phenyl ring will be acylated. This modification is crucial for several reasons. It can introduce a key pharmacophoric element that interacts with the allosteric binding site on the GABA-A receptor. Furthermore, by converting the basic amine to a neutral amide, we can modulate the compound's overall physicochemical properties, such as its ability to cross the blood-brain barrier.
-
Amidation of the Carboxylic Acid: The carboxylic acid moiety will be converted to an amide. This transformation is intended to further diversify the structure and introduce additional hydrogen bonding capabilities, which are often critical for ligand-receptor interactions.
This two-step synthesis is illustrated in the workflow diagram below.
Caption: Synthetic workflow for APD-PAM-1.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15] All chemicals should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.
Protocol 1: Synthesis of the N-Acylated Intermediate (Intermediate 1)
Objective: To acylate the primary amino group of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine to the cooled solution while stirring. Pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction.
-
Acylation: Slowly add acetyl chloride dropwise to the reaction mixture. The formation of a precipitate (pyridinium hydrochloride) may be observed. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the pure N-acylated intermediate.
Protocol 2: Synthesis of the Final Product, APD-PAM-1
Objective: To amidate the carboxylic acid of the N-acylated intermediate.
Materials:
-
N-acylated intermediate (from Protocol 1) (1.0 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Amine of choice (e.g., morpholine) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (5%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the N-acylated intermediate in anhydrous DMF.
-
Activation of Carboxylic Acid: Add HBTU and DIPEA to the solution. Stir the mixture at room temperature for 30 minutes. HBTU is a coupling agent that activates the carboxylic acid for amidation. DIPEA is a non-nucleophilic base used to facilitate the reaction.
-
Amidation: Add the desired amine (e.g., morpholine) to the reaction mixture and stir at room temperature overnight.
-
Reaction Monitoring: Monitor the reaction by TLC until the activated intermediate is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing EtOAc and a 5% LiCl solution (to help remove DMF).
-
Wash the organic layer sequentially with 5% LiCl solution (3x), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to obtain the final compound, APD-PAM-1.
Mechanism of Action at the GABA-A Receptor
The synthesized APD-PAM-1 is hypothesized to act as a positive allosteric modulator at the GABA-A receptor. This mechanism is depicted in the following diagram.
Caption: Proposed mechanism of APD-PAM-1 at the GABA-A receptor.
In this model, APD-PAM-1 binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event is proposed to induce a conformational change that increases the affinity of the receptor for GABA or enhances the efficiency of channel gating upon GABA binding. The result is an increased influx of chloride ions, leading to a more pronounced hyperpolarization of the neuron and enhanced inhibitory neurotransmission.
Conclusion and Future Directions
The synthetic protocols outlined in this document provide a robust framework for the utilization of this compound as a versatile starting material for the generation of novel GABA-A receptor modulators. The successful synthesis of APD-PAM-1 would warrant further investigation, including in vitro characterization of its activity at various GABA-A receptor subtypes and in vivo studies to assess its therapeutic potential and pharmacokinetic profile. The modular nature of the described synthesis allows for the facile generation of a library of analogues by varying the acylating agent and the amine used in the amidation step, enabling a thorough exploration of the structure-activity relationship for this promising class of compounds.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders | Semantic Scholar [semanticscholar.org]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C10H13NO2 | CID 34655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. 4-(4-Aminophenyl)butyric acid 95 15118-60-2 [sigmaaldrich.com]
- 12. 4-(4-aminophenyl)butyric acid | 15118-60-2 [chemnet.com]
- 13. matrixscientific.com [matrixscientific.com]
- 14. nj.gov [nj.gov]
- 15. synerzine.com [synerzine.com]
experimental protocol for the synthesis of Indobufen using 2-(4-aminophenyl)butanoic acid
Application Note & Protocol: A-0084
Topic: Experimental Protocol for the Synthesis of Indobufen using 2-(4-aminophenyl)butanoic acid For: Researchers, scientists, and drug development professionals.
Abstract
Indobufen is a potent, reversible inhibitor of platelet aggregation, functioning through the inhibition of the cyclo-oxygenase enzyme, which in turn reduces thromboxane production.[1] This application note provides a detailed, two-step experimental protocol for the synthesis of Indobufen, starting from this compound. The synthesis involves an initial condensation reaction with phthalic anhydride to form an isoindole-1,3-dione intermediate, followed by a selective reduction to yield the final isoindolinone structure of Indobufen.[2] This guide is designed to offer a comprehensive workflow, from reagent handling and reaction setup to purification and characterization, grounded in established chemical principles to ensure reproducibility and high purity of the final compound.
Introduction: The Synthetic Strategy
The synthesis of Indobufen, chemically known as 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyric acid, from this compound is a well-established route in medicinal chemistry.[2][3][4] This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the chemical transformations.
The overall synthetic pathway can be visualized as follows:
Caption: Overall two-step synthesis of Indobufen.
This protocol will elaborate on each of these steps, providing the causal logic behind the choice of reagents, solvents, and reaction conditions.
Safety and Hazard Information
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin, eye, and respiratory irritation.[5] Handle with care.
-
Phthalic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
Zinc Powder: Flammable solid. May release flammable gases in contact with water or acids.
-
Hydrochloric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Ethanol: Highly flammable liquid and vapor.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7] An emergency eye wash and safety shower must be readily accessible.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Form | Purity |
| This compound | 29644-97-1 | 179.22 | Solid | ≥98% |
| Phthalic Anhydride | 85-44-9 | 148.12 | Solid | ≥99% |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Liquid | ACS Grade |
| Zinc Powder | 7440-66-6 | 65.38 | Solid | <10 µm, ≥98% |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | Liquid | ACS Grade |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | Liquid | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 | Liquid | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Solid | ACS Grade |
| Ethyl Acetate | 141-78-6 | 88.11 | Liquid | ACS Grade |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Beakers, Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware (graduated cylinders, funnels, etc.)
-
Analytical balance
Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and purification of Indobufen.
Caption: Laboratory workflow for Indobufen synthesis.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)butanoic acid (Intermediate)
This step involves the formation of an imide through the condensation of the primary amine of this compound with phthalic anhydride. Glacial acetic acid serves as both the solvent and a catalyst for the dehydration reaction.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 27.9 mmol, 1.0 eq).
-
Reagent Addition: Add phthalic anhydride (4.5 g, 30.4 mmol, 1.1 eq) to the flask.
-
Solvent Addition: Carefully add 50 mL of glacial acetic acid. The acetic acid facilitates the reaction by creating an acidic environment and acting as a solvent for both reactants.[3]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v with a few drops of acetic acid). The disappearance of the starting amine spot indicates reaction completion.
-
Isolation of Intermediate:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into 200 mL of ice-cold deionized water with vigorous stirring. This will cause the product to precipitate out of the solution.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual acetic acid.
-
Dry the collected white or off-white solid in a vacuum oven at 60-70 °C to a constant weight.
-
Step 2: Synthesis of Indobufen via Reduction
This step selectively reduces one of the two carbonyl groups of the phthalimide intermediate to a methylene group, forming the desired isoindolinone ring of Indobufen. A common method for this transformation is the use of zinc dust in an acidic medium.[2]
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the dried intermediate from Step 1 (e.g., ~7.0 g, assuming ~80% yield, 22.6 mmol, 1.0 eq) in 70 mL of glacial acetic acid.
-
Reducing Agent: With vigorous stirring, add zinc powder (6.0 g, 91.7 mmol, ~4.0 eq) portion-wise to the suspension. The addition may be exothermic.
-
Acid Addition: Slowly add concentrated hydrochloric acid (10 mL) dropwise via an addition funnel. The rate of addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction: Heat the mixture to 80-90 °C and maintain stirring for 2-3 hours. The reaction should become clearer as the starting material is consumed.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove excess zinc powder and other inorganic salts. Wash the filter pad with a small amount of acetic acid.
-
Pour the filtrate into 300 mL of ice-cold water. A white precipitate of crude Indobufen will form.
-
Stir for 30 minutes, then collect the crude product by vacuum filtration.
-
Wash the solid with copious amounts of deionized water until the filtrate is neutral (pH ~7).
-
Purification Protocol: Recrystallization
Recrystallization is a critical step to remove impurities, particularly any over-reduced or unreacted starting materials, yielding high-purity Indobufen suitable for analysis.[2]
-
Solvent Selection: Transfer the crude Indobufen into an Erlenmeyer flask. Ethanol is a suitable solvent for recrystallization.[2]
-
Dissolution: Add a minimal amount of hot ethanol to the flask with stirring and gentle heating until the solid is completely dissolved. A typical ratio is approximately 10 mL of ethanol per gram of crude product.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for 10-15 minutes. Filter the hot solution through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. White, needle-like crystals of Indobufen will begin to form.
-
Yield Maximization: Once at room temperature, place the flask in an ice-water bath for 1 hour to maximize crystal formation.[2]
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the pure Indobufen in a vacuum oven at 50 °C to a constant weight. The expected yield is typically in the range of 80-90% for the recrystallization step.[2]
Characterization of Indobufen
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White crystalline solid.
-
Melting Point: 189-191 °C.
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a C18 column. A mobile phase of methanol/water/triethylamine (e.g., 65:35:0.5), with pH adjusted to 3.0 with phosphoric acid, and detection at 228 nm can be employed.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure can be confirmed by ¹H and ¹³C NMR.
-
Mass Spectrometry (MS): HPLC-Q-TOF MS with an ESI source in positive ionization mode can be used to confirm the molecular weight. The protonated molecule ion [M+H]⁺ is expected at m/z 296.[8][9][10][11]
Conclusion
This protocol details a reliable and scalable method for the synthesis of Indobufen from this compound. By carefully controlling reaction conditions and implementing a robust purification strategy, researchers can obtain high-purity Indobufen suitable for further investigation in drug development and pharmacological studies. The causality-driven explanations for each step are intended to provide a deeper understanding of the synthesis, allowing for informed troubleshooting and optimization.
References
- 1. Indobufen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cerebral, peripheral and coronary vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN114685346A - Method for preparing indobufen - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Indobufen | C18H17NO3 | CID 107641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. matrixscientific.com [matrixscientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Characterization of an Unknown Impurity in Indobufen Tablets by H...: Ingenta Connect [ingentaconnect.com]
- 11. Characterization of an Unknown Impurity in Indobufen Tablets by HPLC-Q-TOF MS and NMR | Semantic Scholar [semanticscholar.org]
analytical methods for quantification of 2-(4-aminophenyl)butanoic acid
Application Note & Protocol: AN-APB481
Topic: High-Sensitivity Quantification of 2-(4-aminophenyl)butanoic Acid in Pharmaceutical and Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the quantitative analysis of this compound, a key analyte that may be encountered as a pharmaceutical impurity, a metabolite, or a synthetic intermediate. We move beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring robust and reliable data generation. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity, which is critical for complex matrices. A detailed, validated protocol for LC-MS/MS is presented, alongside a robust alternative using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for broader applicability. All protocols are designed to be self-validating systems, grounded in the principles of ICH guidelines.[1][2][3]
Foundational Strategy: Selecting the Optimal Analytical Technique
The molecular structure of this compound—possessing a carboxylic acid, an aromatic amine, and a phenyl ring—dictates the available analytical strategies. The choice of technique is a critical decision driven by the required sensitivity, selectivity, and the complexity of the sample matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard and our primary recommended technique. Its unparalleled selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), allows for accurate quantification even at trace levels in complex biological matrices like plasma or urine.[4][5] The electrospray ionization (ESI) source is highly effective for this molecule, readily forming a protonated molecular ion [M+H]⁺ in positive ion mode due to the basicity of the primary amine.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A highly robust and accessible alternative. The phenyl ring in the analyte contains a chromophore that absorbs UV light, making it suitable for detection.[6][7] This method is ideal for purity assessments and quantification in simpler matrices, such as drug substance or dissolution media, where analyte concentrations are higher and interferences are minimal. However, its specificity is lower than LC-MS/MS, as any co-eluting compound with a similar UV spectrum will interfere with quantification.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally unsuitable for the direct analysis of this compound. The molecule's high polarity and low volatility, attributed to the carboxylic acid and amine functional groups, prevent it from eluting from a GC column under normal conditions. Analysis via GC-MS would necessitate a chemical derivatization step to mask these polar groups (e.g., silylation or esterification), which adds complexity, time, and potential for analytical variability to the workflow.[8][9]
-
UV-Vis Spectrophotometry: While simple and rapid, this method lacks specificity and is only suitable for quantifying the analyte in a pure, known solvent system. It cannot distinguish the target analyte from other UV-absorbing compounds, making it inappropriate for complex samples.[10][11]
Primary Recommended Protocol: LC-MS/MS Quantification
This protocol is designed for high-sensitivity analysis in complex biological matrices and is validated according to ICH Q2(R2) principles.[1][3][12]
Part A: Sample Preparation Workflow
The objective of sample preparation is to extract the analyte from the matrix while removing interferences (e.g., proteins, phospholipids, salts) that can suppress the MS signal or damage the analytical column.[13][14][15]
Caption: Workflow for preparing biological samples for LC-MS/MS analysis.
Step-by-Step Protocol (Protein Precipitation):
-
Aliquot: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add a small volume (e.g., 10 µL) of an internal standard solution (e.g., isotopically labeled this compound-d4 at 100 ng/mL). The use of a stable isotope-labeled internal standard is best practice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[13]
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The organic solvent precipitates the proteins, and the acid helps to keep the analyte protonated and stable.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly and transfer to an autosampler vial for analysis.
Part B: LC-MS/MS Instrumental Parameters
The following table outlines the recommended starting conditions. These parameters should be optimized for the specific instrument being used.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides better peak resolution and faster run times compared to standard HPLC. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | The C18 stationary phase provides good retention for the moderately nonpolar phenyl ring of the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier promotes analyte protonation for positive mode ESI and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and MS compatibility. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks and efficient ionization. |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate | A gradient is necessary to elute the analyte with a good peak shape and clean the column of late-eluting matrix components. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small injection volume minimizes column overload and potential matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is easily protonated to form [M+H]⁺. |
| MRM Transitions | Analyte: Q1: 180.1 -> Q3: 118.1IS (d4): Q1: 184.1 -> Q3: 122.1 | Precursor (Q1) is the [M+H]⁺ ion. The product (Q3) corresponds to a stable fragment (e.g., loss of the butanoic acid moiety). These must be empirically determined by infusing the analyte. |
| Gas Temp. | 350 °C | Optimized for efficient desolvation of the ESI droplets. |
| Capillary Voltage | 3500 V | Optimized for stable spray and maximum ion generation. |
Part C: Method Validation Framework
A validated method ensures that the generated data is accurate, reliable, and fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[1][3][16]
Caption: Logical relationship of key validation parameters per ICH guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from matrix or impurity interference. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response over a defined range. | R² ≥ 0.995; Calibration standards back-calculated to be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | To measure the closeness of the results to the true value. | Mean recovery of 85-115% at three concentration levels (low, mid, high QC). |
| Precision | To assess the degree of scatter between measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio > 10; must meet accuracy and precision criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying parameters like column temperature (±5°C) or mobile phase pH (±0.2). |
Alternative Protocol: RP-HPLC-UV Quantification
This method is suitable for higher concentration samples in simple matrices.
| Parameter | Recommended Setting |
| LC System | HPLC or UHPLC System |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic (e.g., 60:40 A:B) or Gradient |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD) or UV/Vis |
| Wavelength | ~240 nm (Determine λmax by scanning a standard) |
| Run Time | ~10 minutes |
Protocol Steps:
-
Sample Preparation: Dissolve the sample (e.g., drug substance) in the mobile phase. Filter through a 0.45 µm syringe filter. Dilute to fall within the linear range of the calibration curve.
-
Calibration: Prepare a series of at least five calibration standards from a known stock solution.
-
System Suitability: Before running samples, inject a mid-level standard five times. The %RSD of the peak area should be <2.0%.
-
Analysis: Inject standards, samples, and blanks. Construct a calibration curve by plotting peak area against concentration. Determine sample concentrations from the regression equation.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. weber.hu [weber.hu]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Quantitation of aromatic residues in proteins: model compounds for second-derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Versatility of 2-(4-Aminophenyl)butanoic Acid: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Scaffold
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-aminophenyl)butanoic acid stands out as a particularly valuable scaffold. Its structure, featuring a chiral center, a carboxylic acid, and an aromatic amine, offers three distinct points for chemical modification. This trifecta of reactivity allows for the divergent synthesis of a wide array of derivatives, making it a cornerstone in the development of novel pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The inherent bifunctionality of the aromatic amine and the carboxylic acid makes this molecule an ideal monomer for step-growth polymerization, leading to the formation of functional polyamides.
Core Physicochemical and Spectroscopic Data
A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK--[1] |
| CAS Number | 29644-97-1 | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Storage Temperature | Room temperature, under inert atmosphere | --INVALID-LINK--[2] |
Note: Spectroscopic data can vary slightly based on the solvent and instrument used. It is always recommended to acquire data on the specific batch of material being used.
Synthetic Transformations: A Gateway to Molecular Diversity
The true power of this compound lies in its ability to undergo a variety of chemical transformations at its distinct functional groups. The following sections provide detailed protocols for key reactions, offering a starting point for the synthesis of a diverse library of compounds.
I. Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis
The carboxylic acid moiety of this compound is readily activated for amide bond formation, a critical reaction in the synthesis of peptides, medicinal agents, and specialty chemicals.[3] The choice of coupling reagent is crucial and depends on the nature of the amine coupling partner and the desired reaction conditions.
This method is a widely used, reliable protocol for forming amide bonds with a broad range of amines.
-
Reaction Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and rearrangement. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), traps the activated acid as an HOBt ester, which is more stable and less susceptible to racemization, before reacting with the amine.
Caption: General workflow for EDC/HOBt mediated amide coupling.
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
-
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines and for minimizing racemization.
-
Reaction Principle: HATU, in the presence of a non-nucleophilic base like DIPEA, reacts with the carboxylic acid to form a highly reactive activated ester. This ester rapidly reacts with the amine to form the amide bond.
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
EtOAc
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
-
Experimental Protocol:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add the amine (1.1 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
-
II. N-Alkylation: Expanding the Molecular Framework
The primary aromatic amine of this compound is a versatile handle for introducing a variety of substituents through N-alkylation. Reductive amination offers a mild and efficient method for this transformation, avoiding the over-alkylation often associated with direct alkylation using alkyl halides.
-
Reaction Principle: The aromatic amine undergoes condensation with an aldehyde or ketone to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the secondary amine.
Caption: General workflow for reductive amination.
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
-
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in DCE or DCM, add the aldehyde or ketone (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
III. Electrophilic Aromatic Substitution: Functionalizing the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. Given that the para position is already substituted, reactions will primarily occur at the positions ortho to the amino group.
-
Reaction Principle: Molecular bromine, in the presence of a mild acid catalyst like acetic acid, acts as an electrophile that attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a bromine atom.
-
Materials:
-
This compound (1.0 eq)
-
Bromine (Br₂) (1.0-1.1 eq)
-
Acetic acid (solvent)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated NaHCO₃ (aq)
-
Brine
-
EtOAc
-
Anhydrous Na₂SO₄
-
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in acetic acid.
-
Cool the solution in an ice bath and add a solution of bromine (1.0-1.1 eq) in acetic acid dropwise.
-
Stir the reaction at 0°C to room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the excess bromine by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Dilute with water and extract with EtOAc (3x).
-
Wash the combined organic layers with saturated NaHCO₃ (2x) and brine (1x).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by recrystallization or column chromatography.
-
-
Reaction Principle: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. Due to the presence of the activating amino group, this reaction should be carried out under carefully controlled, mild conditions to avoid over-nitration and oxidative side reactions. It is often advisable to first protect the amino group as an amide to moderate its activating effect and prevent its oxidation.
-
Materials:
-
N-acetyl-2-(4-aminophenyl)butanoic acid (1.0 eq) (Prepared by acetylation of the parent compound)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
-
Experimental Protocol:
-
Add concentrated H₂SO₄ to a flask and cool it to 0°C in an ice bath.
-
Slowly add N-acetyl-2-(4-aminophenyl)butanoic acid with stirring, maintaining the temperature below 10°C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated HNO₃ to concentrated H₂SO₄ at 0°C.
-
Add the nitrating mixture dropwise to the solution of the substrate, keeping the temperature below 5°C.
-
Stir the reaction at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
The acetyl protecting group can be removed by acid or base hydrolysis to yield the nitrated product.
-
Applications in Medicinal Chemistry: The Synthesis of Indobufen
A prominent application of this compound is in the synthesis of the anti-inflammatory and anti-platelet aggregation drug, Indobufen.[4] The synthesis involves the condensation of this compound with phthalic anhydride to form an isoindole-1,3-dione, which is subsequently reduced.
Caption: Synthetic route to Indobufen.
Applications in Polymer Science: Building Blocks for High-Performance Polyamides
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it an ideal monomer for the synthesis of polyamides through self-condensation or co-polymerization with other diamines or diacids. The resulting polymers can exhibit desirable properties such as thermal stability and specific functionalities, depending on the co-monomers used. The incorporation of the butanoic acid side chain can also influence the polymer's solubility and processing characteristics.
Conclusion and Future Outlook
This compound is a versatile and powerful building block in organic synthesis. Its unique combination of functional groups provides a platform for the creation of a vast array of complex molecules with applications in medicinal chemistry and materials science. The protocols outlined in this guide serve as a robust starting point for researchers to explore the full potential of this remarkable scaffold. As the demand for novel chemical entities continues to grow, the strategic application of such multifunctional building blocks will undoubtedly play a pivotal role in driving innovation across the chemical sciences.
References
Application Notes and Protocols: Derivatization of 2-(4-Aminophenyl)butanoic Acid for Advanced Biological Studies
Abstract: This comprehensive technical guide provides detailed methodologies for the chemical derivatization of 2-(4-aminophenyl)butanoic acid, a versatile bifunctional molecule increasingly utilized in biomedical research and drug development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step instructions for the selective modification of its aromatic amine and carboxylic acid functionalities. This guide emphasizes the strategic rationale behind derivatization choices, focusing on the synthesis of probes for bioimaging, bioconjugation to macromolecules, and modulation of pharmacokinetic properties. Each protocol is supported by expert insights and references to established chemical principles, ensuring scientific rigor and reproducibility.
Introduction: The Strategic Importance of this compound Derivatization
This compound is a compound of significant interest due to its unique structural features: a nucleophilic aromatic amine and a versatile carboxylic acid. This bifunctionality allows for its use as a molecular scaffold or linker, enabling the connection of two different molecular entities.[][3] Derivatization of this molecule is paramount for a wide range of biological applications. By chemically modifying one or both of its functional groups, researchers can:
-
Introduce Reporter Moieties: Fluorescent dyes or biotin can be attached for visualization and tracking in cellular and in vivo systems.[4][5][6][7]
-
Enable Bioconjugation: Covalent linkage to proteins, antibodies, or other biomolecules can facilitate targeted delivery or the creation of complex biological tools like antibody-drug conjugates (ADCs).[3][8]
-
Modulate Physicochemical Properties: Altering the molecule's structure can improve solubility, cell permeability, and pharmacokinetic profiles.[][9]
-
Synthesize PROTACs: This molecule can serve as a foundational linker to connect a target protein-binding ligand and an E3 ligase ligand.[1]
This guide provides robust protocols for the selective derivatization of both the amino and carboxylic acid groups of this compound, along with methods for the characterization of the resulting derivatives.
I. Selective Derivatization of the Aromatic Amine
The aromatic amine of this compound is a primary nucleophile, making it an excellent target for a variety of chemical modifications.[] A common and highly effective strategy for labeling primary amines is the use of N-hydroxysuccinimide (NHS) esters, which react under mild conditions to form stable amide bonds.[7][10][11]
A. Rationale for NHS Ester-Based Fluorescent Labeling
NHS esters of fluorescent dyes are widely available and offer a straightforward method for attaching a fluorophore.[12] This reaction is highly efficient at slightly basic pH, where the primary amine is deprotonated and thus more nucleophilic. The resulting amide bond is chemically robust, ensuring the stability of the fluorescent probe during biological experiments.
Workflow for Amine Derivatization
Caption: Workflow for the derivatization of the amino group of this compound.
Protocol 1: Fluorescent Labeling of the Aromatic Amine with an NHS Ester
This protocol details the conjugation of a generic NHS-fluorescent dye to the amino group of this compound.
Materials:
-
This compound
-
NHS-fluorescent dye (e.g., NHS-fluorescein, NHS-Cy5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of anhydrous DMF or DMSO.
-
Basification: Add 2-3 equivalents of DIPEA to the solution. This non-nucleophilic base will deprotonate the ammonium salt of the amino acid and facilitate the reaction.
-
Addition of NHS Ester: In a separate vial, dissolve 1.1 equivalents of the NHS-fluorescent dye in anhydrous DMF or DMSO and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature, protected from light (if using a photosensitive dye), for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The product should be more nonpolar than the starting carboxylic acid.
-
Quenching: Once the reaction is complete, quench any remaining NHS ester by adding a small amount of water or a primary amine like ethanolamine.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), followed by water (1x) and brine (1x). The acidic washes will remove residual DIPEA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Selective Derivatization of the Carboxylic Acid
The carboxylic acid moiety of this compound provides a handle for forming stable amide or ester linkages. Amide bond formation is particularly prevalent in bioconjugation due to the high stability of the resulting bond.[3] This typically requires activation of the carboxylic acid, commonly achieved using carbodiimide coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).[13]
A. Rationale for EDC-Mediated Amide Bond Formation
EDC is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond.[13] The addition of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can improve the reaction efficiency by forming a more stable active ester intermediate, which is less susceptible to hydrolysis.
Workflow for Carboxylic Acid Derivatization
Caption: Workflow for the derivatization of the carboxylic acid group of this compound.
B. The Critical Role of Protecting Groups
To selectively derivatize the carboxylic acid, the more nucleophilic amino group must first be protected. Common amine protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[14][15][16] The choice of protecting group is crucial and depends on the desired deprotection conditions, which should be orthogonal to the stability of the newly formed amide bond.[15] For instance, the Boc group is acid-labile, while the Fmoc group is removed under basic conditions.[14][17]
Protocol 2: Protection of the Aromatic Amine with a Boc Group
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound in a mixture of 1,4-dioxane and 1 M NaOH(aq).
-
Addition of Boc₂O: Add a solution of Boc₂O (1.2 equivalents) in 1,4-dioxane dropwise to the stirring solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Concentrate the reaction mixture to remove the dioxane. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product. This is often pure enough for the next step, but can be purified by chromatography if needed.
Protocol 3: EDC/NHS Coupling of N-Boc-2-(4-aminophenyl)butanoic Acid with a Primary Amine
Materials:
-
N-Boc-2-(4-aminophenyl)butanoic acid (from Protocol 2)
-
Primary amine of interest (e.g., a linker with a terminal amine, an amino-modified biomolecule)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (if the amine is a hydrochloride salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution and Activation: Dissolve N-Boc-2-(4-aminophenyl)butanoic acid (1 equivalent), EDC·HCl (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DCM or DMF. Stir at room temperature for 1 hour to activate the carboxylic acid.
-
Addition of Amine: In a separate flask, dissolve the primary amine (1.2 equivalents) in anhydrous DCM or DMF. If it is a hydrochloride salt, add 1.5 equivalents of DIPEA. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction with DCM or ethyl acetate. Wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Deprotection (Optional): To remove the Boc group, dissolve the purified product in a solution of 20-50% trifluoroacetic acid (TFA) in DCM and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the final deprotected product.
III. Characterization of Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic and spectrometric techniques should be employed.
| Technique | Purpose | Expected Observations for Successful Derivatization |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | Appearance of new signals corresponding to the attached moiety (e.g., aromatic protons of a fluorescent dye, alkyl protons of a Boc group). Shifts in the signals of protons and carbons near the reaction site. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of the derivatized product. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak in the chromatogram indicates high purity. Retention time will shift significantly from the starting material. |
| UV-Vis Spectroscopy | Confirmation of chromophore attachment. | Appearance of new absorbance maxima characteristic of the attached fluorescent dye or other chromophoric group. |
| Fluorescence Spectroscopy | Confirmation of fluorophore attachment and functionality. | Measurement of excitation and emission spectra to confirm the properties of the attached fluorophore. |
Table 1: Analytical techniques for the characterization of this compound derivatives.
IV. Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust framework for the strategic derivatization of this compound. The ability to selectively modify either the amino or carboxylic acid group opens up a vast chemical space for creating bespoke molecular tools for biological research. As the demand for sophisticated chemical probes, targeted therapeutics, and novel biomaterials continues to grow, the methodologies for derivatizing versatile scaffolds like this compound will remain of central importance in advancing the frontiers of chemical biology and medicine.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Aromatic primary monoamine-based fast-response and highly specific fluorescent probes for imaging the biological signaling molecule nitric oxide in living cells and organisms - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescent labeling of human albumin using the new aromatic dialdehyde labels and the study of innerfilter effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioconjugation - Wikipedia [en.wikipedia.org]
- 9. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 10. Small Molecule Drug Conjugation - Bio-Synthesis, Inc. [biosyn.com]
- 11. Modification of Amino Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
- 16. Labeling and Protecting Groups [biosyn.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Use of 2-(4-Aminophenyl)butanoic Acid as a Linker in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects these two elements.[2] While the warhead and E3 ligase ligand provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][4]
The linker is far more than an inert spacer; its length, rigidity, and chemical composition can profoundly impact the biological activity of the PROTAC.[5] The choice of linker can influence the orientation of the POI and E3 ligase in the ternary complex, which is critical for efficient ubiquitination.[3] This guide focuses on the application of 2-(4-aminophenyl)butanoic acid, a linker that incorporates both an aromatic and an alkyl component, offering a degree of rigidity and specific spatial orientation.
The Rationale for Using this compound as a PROTAC Linker
The selection of a linker is a pivotal step in PROTAC design. While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is growing interest in more rigid structures to favorably influence the conformation of the PROTAC and the resulting ternary complex.[2] this compound offers a unique combination of features:
-
Conformational Constraint: The phenyl ring introduces a degree of rigidity, which can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[5] This can reduce the entropic penalty associated with complex formation, potentially leading to improved potency.
-
Vectorial Properties: The defined geometry of the aromatic ring provides a specific exit vector for the connection to the warhead and E3 ligase ligand, influencing their relative orientation.
-
Physicochemical Properties: The presence of the aromatic ring and the butanoic acid chain impacts the overall lipophilicity and polar surface area of the PROTAC, which in turn affects its solubility and cell permeability.
-
Synthetic Tractability: The carboxylic acid and amine functionalities provide convenient handles for standard amide bond formation, allowing for a modular and efficient synthesis.
A case study in the literature that highlights the utility of a rigid aromatic linker is the development of the SMARCA2 degrader, ACBI1.[6][7][8] This PROTAC incorporates a phenyl group in its linker, which was designed to provide conformational restriction and engage in a beneficial pi-stacking interaction with a tyrosine residue in the VHL E3 ligase.[7] This example underscores the potential of aromatic linkers to enhance the properties and performance of a PROTAC.
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The general workflow for incorporating the this compound linker involves a series of protection, coupling, and deprotection steps. A modular approach is often employed, where the warhead, linker, and E3 ligase ligand are synthesized and functionalized separately before being coupled together.[9]
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Detailed Synthetic Protocol
This protocol describes a representative synthesis of a PROTAC using this compound as the linker, a generic carboxylic acid-functionalized warhead, and a pomalidomide-based E3 ligase ligand.
Part 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate
-
Protection of the Linker:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected linker.
-
-
Amide Coupling to the E3 Ligase Ligand:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected linker (1.0 eq) and a pomalidomide derivative with a suitable coupling handle (e.g., 4-aminomethyl-pomalidomide) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.2 eq) to the solution.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise and stir the mixture for 15-20 minutes to pre-activate the carboxylic acid.[5]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-E3 Ligase conjugate.
-
Part 2: Final PROTAC Assembly
-
Deprotection of the Linker-E3 Ligase Conjugate:
-
Dissolve the Boc-protected Linker-E3 Ligase conjugate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-functionalized Linker-E3 Ligase conjugate is often used in the next step without further purification.
-
-
Final Amide Coupling to the Warhead:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-20 minutes at 0 °C for pre-activation.[5]
-
Add a solution of the deprotected Linker-E3 Ligase conjugate (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Part 1, step 2.
-
Part 3: Purification and Characterization
-
Purification:
-
Characterization:
Data Presentation and Interpretation
The efficacy of a newly synthesized PROTAC is evaluated through a series of biological assays. The key parameters to determine are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC Component | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| Warhead A | Protein X | VHL | This compound | Hypothetical Value | Hypothetical Value | Cell Line Y |
| Warhead B | Protein Z | CRBN | This compound | Hypothetical Value | Hypothetical Value | Cell Line W |
| This table presents a template for summarizing the biological data of PROTACs synthesized with the this compound linker. Actual values would be determined experimentally. |
Self-Validating Systems in PROTAC Synthesis and Evaluation
To ensure the trustworthiness of the experimental results, several controls and validation steps are essential throughout the process:
-
Synthesis: Each intermediate and the final product should be thoroughly characterized to confirm its identity and purity. This prevents the misinterpretation of biological data due to impurities.
-
Biological Assays:
-
Negative Controls: A PROTAC with an inactive warhead or E3 ligase ligand should be synthesized and tested to demonstrate that the degradation is dependent on the formation of a ternary complex.
-
Proteasome Inhibitor Co-treatment: To confirm that the observed protein degradation is mediated by the proteasome, cells should be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels in the presence of the inhibitor validates the mechanism of action.
-
E3 Ligase Ligand Competition: Co-treatment with an excess of the free E3 ligase ligand should compete with the PROTAC for binding to the E3 ligase, thereby preventing degradation and confirming the engagement of the intended E3 ligase.
-
Conclusion and Future Perspectives
The this compound linker offers a valuable tool for the synthesis of PROTACs, providing a balance of rigidity and synthetic accessibility. The protocols and guidelines presented here provide a framework for the successful incorporation of this linker into novel PROTAC designs. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the use of aromatic and other constrained structures, will be crucial in developing the next generation of highly potent and selective protein degraders.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hplc.eu [hplc.eu]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ualberta.ca [ualberta.ca]
- 14. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
techniques for chiral separation of 2-(4-aminophenyl)butanoic acid enantiomers
An Application Guide to the Chiral Resolution of 2-(4-aminophenyl)butanoic Acid Enantiomers
Introduction: The Imperative of Enantiomeric Purity
This compound is a chiral carboxylic acid and primary amine, a structural motif of significant interest in pharmaceutical development. As with all chiral molecules, its enantiomers—non-superimposable mirror images—can exhibit vastly different pharmacological and toxicological profiles.[1][2] Regulatory bodies globally, including the U.S. Food and Drug Administration, mandate the characterization and often the separation of enantiomers to ensure the safety and efficacy of new drug entities.[1] This guide provides a detailed exploration of advanced analytical and preparative techniques for the successful chiral separation of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, offering not just protocols, but a framework for rational method development.
Technique Selection: A Multi-Platform Approach
The successful enantioseparation of a molecule like this compound, which possesses both an acidic carboxyl group and a basic primary amine, requires careful consideration of the separation platform. The polar nature of these functional groups presents a unique challenge.[3] We will focus on three primary chromatographic and electrophoretic techniques: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), with a concluding note on preparative scale crystallization.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful tool for chiral separations, particularly for polar compounds like primary amines.[3][4] It utilizes supercritical CO2 as the primary mobile phase, which offers low viscosity and high diffusivity, enabling faster separations and reduced solvent waste compared to HPLC.[4]
Causality of Methodological Choices in SFC
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For primary amines, two classes of CSPs show exceptional utility:
-
Crown Ether-Based CSPs (e.g., Crownpak® CR-I (+)): These phases are specifically designed for the resolution of compounds with a primary amino group. The chiral recognition mechanism involves the complexation of the protonated primary amine (-NH3+) within the chiral cavity of the crown ether. This interaction is highly specific and often requires an acidic additive in the mobile phase to ensure the amine is protonated.[3][5]
-
Polysaccharide-Based CSPs (e.g., Chiralpak® series): These are broadly applicable CSPs. The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer.[1][2] For basic compounds like this compound, a basic additive is often required to minimize peak tailing and improve resolution by blocking non-enantioselective interactions with residual silanols on the silica support.[3][6]
-
-
Co-solvent and Additive Optimization: The polarity of the mobile phase is fine-tuned with a polar organic co-solvent (modifier), typically an alcohol like methanol or ethanol. For primary amines, a mixture of methanol and isopropanol has been shown to provide superior retention and selectivity.[7] Additives are crucial:
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA): Used with crown ether phases to protonate the primary amine, facilitating its entry into the crown ether cavity.[3][5]
-
Basic Additives (e.g., Diethylamine - DEA, Ammonium Hydroxide): Used with polysaccharide phases to improve peak shape and efficiency for basic analytes.[3][6]
-
-
Instrumental Parameters: Temperature and back pressure influence fluid density and, consequently, analyte retention and selectivity. Mid-range temperatures (30-35°C) and back pressures between 125 and 250 bar are common starting points for robust separations.[4][7]
Diagram: SFC Chiral Method Development Workflow
Caption: Workflow for SFC chiral method development.
Protocol: SFC Separation on a Crown Ether CSP
-
Instrumentation: Analytical SFC system with PDA/UV and/or Mass Spectrometric detection.
-
Chiral Column: Crownpak® CR-I (+), 150 x 3.0 mm, 5 µm.
-
Mobile Phase:
-
Supercritical CO2 (Pump A)
-
Modifier (Pump B): Methanol with 0.8% (v/v) Trifluoroacetic Acid (TFA).[3]
-
-
Gradient/Isocratic Conditions: Start with a screening gradient of 5% to 40% Modifier over 5-10 minutes. Then, optimize to an isocratic condition based on screening results.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 35°C.[7]
-
Back Pressure: 150 bar.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for the analyte.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase modifier (Methanol with TFA) to a concentration of 0.5-1.0 mg/mL.
-
Injection Volume: 1-5 µL.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC remains the most widely used technique for chiral separations due to its versatility and the vast array of available CSPs.[8] For an amino acid analog, several HPLC modes can be successful.
Causality of Methodological Choices in HPLC
-
CSP Selection: The choice of stationary phase dictates the mobile phase and separation mechanism.
-
Polysaccharide-Based CSPs: As in SFC, these are highly versatile. They can be used in normal-phase, reversed-phase, or polar organic modes.[9][10] Chiral recognition is achieved through a combination of interactions, and the aromatic ring and polar functional groups of this compound make it an excellent candidate for these phases.[10]
-
Cyclofructan-Based CSPs: These phases are particularly effective for separating primary amines under polar organic or reversed-phase conditions.[11]
-
Pirkle-Type CSPs: These phases operate based on π-π interactions, hydrogen bonding, and dipole stacking.[1] They are categorized as π-electron acceptor or π-electron donor phases and would interact strongly with the aromatic ring of the analyte.[1]
-
-
Mobile Phase Mode:
-
Normal Phase (NP): Typically uses non-polar solvents like hexane or heptane with a polar modifier like ethanol or isopropanol.[10] It often provides excellent selectivity.
-
Reversed Phase (RP): Uses aqueous buffers with organic modifiers like acetonitrile or methanol. This is often preferred for its compatibility with MS detection and robustness.[9]
-
Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile and methanol. This mode can offer unique selectivity and is a good alternative when NP or RP modes fail.[11]
-
-
Chiral Mobile Phase Additives (CMPA): An alternative approach involves using an achiral stationary phase (like a C18 or NH2 column) and adding a chiral selector to the mobile phase.[1][12]
-
Glycopeptide Antibiotics (e.g., Vancomycin): These complex macrocycles can form transient diastereomeric complexes with the analyte enantiomers in the mobile phase, allowing for their separation on a standard achiral column.[12][13] This method's success is highly dependent on the mobile phase pH and additive concentration.[12]
-
Diagram: HPLC Chiral Method Development Workflow
Caption: Workflow for HPLC chiral method development.
Protocol: HPLC Separation on a Polysaccharide CSP (Normal Phase)
-
Instrumentation: HPLC or UPLC system with a PDA/UV detector.
-
Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Hexane / 2-Propanol (IPA) / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The ratio of Hexane/IPA should be optimized to achieve desired retention and resolution.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C (Ambient).
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1.0 mg/mL.
-
Injection Volume: 5-10 µL.
Capillary Electrophoresis (CE): High-Efficiency Analytical Separations
CE is a high-efficiency analytical technique that requires minimal sample and solvent, making it an excellent green chemistry option for assessing enantiomeric purity.[14] Separation occurs in a capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector is added directly to this BGE.[14][15]
Causality of Methodological Choices in CE
-
Chiral Selector (CS) Selection: The choice of CS is paramount as it must interact differently with the two enantiomers.
-
Cyclodextrins (CDs): These are the most common chiral selectors in CE.[16] Native (e.g., α-CD, β-CD) and derivatized CDs (e.g., hydroxypropyl-β-CD) form transient inclusion complexes with the analyte enantiomers.[2][17] The different stability of these diastereomeric complexes leads to different electrophoretic mobilities and thus, separation.
-
Macrocyclic Antibiotics: Glycopeptide antibiotics like Vancomycin can also be used as chiral selectors in the BGE, offering a different mechanism of interaction and selectivity.[18]
-
-
BGE Composition: The pH of the BGE is critical as it determines the charge state of both the analyte (amino and carboxyl groups) and the capillary wall. The concentration of the chiral selector and the addition of organic modifiers (like methanol) are key parameters to optimize for achieving resolution.[18]
Enantioselective Crystallization: A Preparative Scale Approach
For obtaining large quantities of a single enantiomer, crystallization-based methods are often the most industrially viable.[19] This can be achieved through several strategies:
-
Diastereomeric Salt Formation: The racemic this compound can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized from a suitable solvent.[19]
-
Preferential Crystallization: This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, inducing its crystallization while the other enantiomer remains in solution.[19]
This technique requires significant empirical screening of resolving agents and solvent systems but is a powerful tool for large-scale production.
Data Summary: Comparison of Chiral Separation Techniques
| Technique | Typical CSP / Selector | Mobile Phase / BGE | Key Advantages | Considerations |
| SFC | Crown Ether, Polysaccharide | CO2 with Alcohol Modifier & Additive | Fast analysis, low organic solvent use, ideal for primary amines.[4][7] | Requires specialized equipment; pressure and temperature are critical parameters. |
| HPLC | Polysaccharide, Cyclofructan | Hexane/IPA (NP), ACN/H2O (RP) | Highly versatile, wide range of CSPs, robust and well-established.[8] | Higher solvent consumption and cost, longer analysis times than SFC. |
| CE | Cyclodextrins, Antibiotics | Aqueous Buffer with CS | Extremely high efficiency, very low sample/reagent consumption.[14] | Primarily for analytical scale, can be sensitive to matrix effects. |
| Crystallization | Chiral Resolving Agent | Various Organic Solvents | Suitable for large-scale preparative separation, cost-effective at scale.[19] | Method development can be time-consuming and empirical. |
Conclusion
The chiral separation of this compound is readily achievable through a variety of modern analytical techniques. Supercritical Fluid Chromatography offers a rapid and efficient screening platform, particularly with crown ether-based stationary phases. HPLC provides immense versatility through its extensive range of chiral stationary phases and mobile phase modes, with polysaccharide columns being a robust starting point. For high-resolution analytical assessment of enantiomeric excess, Capillary Electrophoresis with cyclodextrin additives is a powerful option. The choice of technique will ultimately depend on the specific goals of the analysis—be it high-throughput screening, routine quality control, or large-scale purification. The protocols and workflows outlined in this guide serve as a comprehensive starting point for developing a validated, reliable, and efficient method for the chiral resolution of this important compound.
References
- 1. eijppr.com [eijppr.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 7. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral Selectors in Capillary Electrophoresis: Trends During 2017⁻2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral analysis by capillary electrophoresis using antibiotics as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimization of reaction conditions for 2-(4-aminophenyl)butanoic acid synthesis
Welcome to the technical support center for the synthesis of 2-(4-aminophenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable pharmaceutical intermediate, which serves as a key building block for drugs like the anti-inflammatory medication Indobufen.[1]
The most prevalent and industrially scalable route to this compound is through the reduction of its nitro precursor, 2-(4-nitrophenyl)butanoic acid.[1][2] Our focus will be on optimizing this critical transformation, ensuring high yield, purity, and reproducibility.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing a logical framework for identifying the cause and implementing a solution.
Question 1: I am experiencing very low to no product yield. What are the likely causes?
This is a common issue that can typically be traced back to the activity of the reducing system or the reaction conditions.
-
Potential Cause A: Inactive Catalyst (Catalytic Hydrogenation) For heterogeneous catalytic hydrogenation, typically using Palladium on Carbon (Pd/C) or Raney Nickel, the catalyst's activity is paramount.[3][4] Catalysts can be poisoned by impurities (e.g., sulfur or thiol compounds) or deactivated through improper handling and storage.
Solution:
-
Use Fresh Catalyst: Always use fresh catalyst from a reputable supplier or a newly opened container.
-
Optimize Loading: Ensure the correct catalyst loading is used, typically 5-10 mol% by weight.[3] Insufficient catalyst will lead to an incomplete reaction.
-
Ensure Proper Mixing: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Vigorous stirring is essential to ensure proper contact between all components.
-
Check Starting Material Purity: Purify the 2-(4-nitrophenyl)butanoic acid starting material if catalyst poisoning is suspected.
-
-
Potential Cause B: Suboptimal Reaction Conditions The reaction's efficiency is highly dependent on temperature, pressure, and reaction time.
Solution:
-
Hydrogen Pressure: Ensure the system is properly sealed and pressurized. For many lab-scale reductions, a balloon of hydrogen is sufficient, but for stubborn reactions, a Parr shaker or a similar hydrogenation apparatus capable of maintaining higher pressures (e.g., 50 psi) may be necessary.
-
Temperature: While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material is a key indicator. Reactions can take anywhere from a few hours to overnight.
-
-
Potential Cause C: Ineffective Chemical Reducing Agent If you are using a chemical reducing agent like Tin(II) chloride (SnCl₂) or Iron (Fe) in acidic media, stoichiometry and conditions are critical.[4]
Solution:
-
Check Stoichiometry: Ensure you are using a sufficient excess of the reducing metal (e.g., 3-5 equivalents).
-
Maintain Acidic pH: For reductions with Fe or SnCl₂, an acidic environment (e.g., HCl or acetic acid) is crucial for the reaction to proceed.
-
Activate the Metal: In the case of metal powders like iron or zinc, pre-activation with dilute acid can sometimes remove passivating oxide layers and improve reactivity.
-
graph Troubleshooting_LowYield {
rankdir="LR";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Catalyst [label="Catalytic Hydrogenation Issue?", shape=diamond, fillcolor="#FBBC05"];
Conditions [label="Suboptimal Conditions?", shape=diamond, fillcolor="#FBBC05"];
Chemical [label="Chemical Reduction Issue?", shape=diamond, fillcolor="#FBBC05"];
Sol_Catalyst [label="Use Fresh Catalyst\nOptimize Loading\nEnsure Good Mixing", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Conditions [label="Increase H2 Pressure\nOptimize Temperature\nIncrease Reaction Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Chemical [label="Check Stoichiometry\nEnsure Acidic pH\nActivate Metal", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Catalyst;
Start -> Conditions;
Start -> Chemical;
Catalyst -> Sol_Catalyst [label="Yes"];
Conditions -> Sol_Conditions [label="Yes"];
Chemical -> Sol_Chemical [label="Yes"];
}
Fig 2. Standard experimental workflow for synthesis.
Step-by-Step Methodology:
-
Setup: To a solution of 2-(4-nitrophenyl)butanoic acid (1.0 eq) in ethanol (10-20 mL per gram of starting material) in a round-bottom flask, carefully add 10% Palladium on Carbon (5-10% by weight relative to the starting material).
-
Hydrogenation: Seal the flask, and purge the atmosphere with nitrogen gas, followed by hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is often sufficient) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material spot has completely disappeared (typically 2-12 hours).
-
Workup: Once complete, purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford pure this compound as a solid.
Data Summary: Comparison of Reduction Methods
Method Reagents & Conditions Advantages Disadvantages Selectivity Issues Catalytic Hydrogenation H₂, 10% Pd/C, Ethanol, RT, 1-5 atm High yield, clean reaction, easy catalyst removal Catalyst cost, potential for dehalogenation, reduces C=C/C≡C bonds Low selectivity for other reducible groups Transfer Hydrogenation HCOONH₄, 10% Pd/C, Methanol, Reflux Avoids high-pressure H₂ gas, generally mild Can be slower, requires stoichiometric H₂ donor Similar to standard hydrogenation Metal-Acid Reduction Fe powder, HCl or Acetic Acid, Heat Inexpensive, robust, good for large scale Requires stoichiometric metal, acidic workup, iron waste Good selectivity; does not reduce halogens or C=C bonds Stannous Chloride Reduction SnCl₂·2H₂O, Ethanol, Reflux Mild, highly chemoselective Stoichiometric tin salts must be removed, toxic waste Excellent; spares most other functional groups
### Reaction Mechanism Overview
The catalytic reduction of an aromatic nitro group to an amine is a complex surface-mediated process. While several pathways are proposed, a simplified view involves the stepwise reduction on the catalyst surface.
Fig 3. Simplified pathway for nitro group reduction.
The reaction proceeds via nitroso and hydroxylamine intermediates.[5] These intermediates are typically highly reactive on the catalyst surface and are further reduced to the final amine product without being isolated.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
Technical Support Center: Purification of Crude 2-(4-aminophenyl)butanoic Acid
Welcome to the technical support center for the purification of crude 2-(4-aminophenyl)butanoic acid (CAS 29644-97-1).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile pharmaceutical intermediate.[3] This document will delve into the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is an amino acid derivative, meaning it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[4] This amphoteric nature is the cornerstone of its purification, allowing for manipulation of its solubility based on pH.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Off-white to light brown solid | [5][6] |
| pKa | ~4.70 (Predicted) | [6] |
Understanding these properties is crucial for selecting the appropriate purification techniques and solvents. The presence of both acidic and basic functional groups allows for effective separation from non-ionizable impurities through acid-base extraction.[7]
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of crude this compound and provides actionable solutions.
Issue 1: Persistent Colored Impurities in the Crude Product
Question: My crude this compound is a dark, oily solid, and the color persists even after initial purification attempts. What is causing this, and how can I remove it?
Answer:
Colored impurities in the synthesis of aromatic amines often arise from oxidation or side reactions. The amino group is susceptible to oxidation, which can form highly colored polymeric byproducts.
Root Cause Analysis and Recommended Protocol:
-
Initial Charcoal Treatment: Before attempting more complex purification methods, an activated charcoal treatment can be highly effective.
-
Protocol:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).
-
Add a small amount of activated charcoal (typically 1-5% w/w of the crude product).
-
Heat the mixture at reflux for 15-30 minutes.
-
Perform a hot filtration through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
-
Reductive Workup: If oxidation is suspected, a reductive workup can be beneficial.
-
Rationale: A mild reducing agent can convert some colored oxidized species back to the desired amine.
-
Protocol: During the aqueous workup of your synthesis, consider adding a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate to the aqueous layer before extraction.
-
Issue 2: Low Yield After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. How can I optimize this step to improve my yield?
Answer:
Low yield during recrystallization is a common issue and can be attributed to several factors, including the choice of solvent, cooling rate, and the initial purity of the crude material.
Optimizing Recrystallization:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider the following solvent systems:
-
Water: Due to the polar nature of the amino and carboxylic acid groups, water can be a good solvent, especially for forming salts.[8]
-
Ethanol/Water or Methanol/Water Mixtures: These polar protic solvent mixtures often provide the ideal solubility gradient for amino acids.
-
Acetone/Hexane: A more polar solvent like acetone can be used to dissolve the compound, followed by the addition of a non-polar anti-solvent like hexane to induce crystallization.[8]
-
-
Systematic Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of different solvents or solvent mixtures to each tube.
-
Heat the tubes to boiling and observe the solubility.
-
Allow the soluble samples to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
-
Control the Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the precipitation of amorphous solid rather than well-defined crystals.
Issue 3: Difficulty Removing a Chemically Similar Impurity
Question: I have an impurity with a similar polarity and structure to my desired product that co-elutes during chromatography and co-precipitates during recrystallization. How can I separate them?
Answer:
Separating chemically similar impurities requires a more targeted approach that exploits the specific functional groups of this compound.
Advanced Purification Strategy: Acid-Base Extraction
The amphoteric nature of your compound is a powerful tool for purification. An acid-base extraction can effectively separate it from neutral, acidic, or basic impurities.[7]
Workflow for Acid-Base Extraction:
Caption: Workflow for purifying this compound via acid-base extraction.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as 5% sodium bicarbonate solution. The carboxylic acid group will be deprotonated to form the water-soluble carboxylate salt, which will move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 5% hydrochloric acid, with stirring until the pH is between 5 and 6.[5] This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.
-
Isolation: Collect the purified product by filtration, wash with cold water, and dry under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of my this compound during purification?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the progress of your purification. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate your product from impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC (RP-HPLC) is the method of choice. A C18 column with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH is a good starting point.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities.
Q2: My compound is an oil and won't crystallize. What should I do?
A2: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can happen if the compound is impure or if the solvent is not ideal.
-
Troubleshooting Steps:
-
Try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the oil.
-
Scratch the inside of the flask with a glass rod at the surface of the oil to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
If these methods fail, consider purifying a small amount by column chromatography to obtain a pure sample that can then be used to seed the crystallization of the bulk material.
-
Q3: Can I use column chromatography to purify crude this compound?
A3: Yes, column chromatography can be used, but it can be challenging due to the amphoteric nature of the compound.
-
Considerations:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A polar mobile phase is required. A mixture of ethyl acetate, hexanes, and a small amount of a modifier like acetic acid or triethylamine is often necessary to get good peak shape and prevent streaking.
-
Alternative: Ion-exchange chromatography is a more specialized but highly effective technique for purifying amino acids.[11][12] Anion exchange can be used to bind the carboxylate form of the molecule.[12]
-
Q4: How should I store the purified this compound?
A4: To prevent degradation, especially oxidation of the amino group, store the purified solid in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[6] For long-term storage, keeping it at -20°C is recommended.[1]
IV. References
-
Google Patents. (n.d.). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, December 19). Acid–base extraction. Retrieved from --INVALID-LINK--
-
Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from --INVALID-LINK--
-
Zhengzhou Tiei Extraction Technology Co., Ltd. (2024, May 15). Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019, July). Separation and Purification of Amino Acids. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). A kind of preparation method of p-aminophenyl butyric acid. Retrieved from --INVALID-LINK--
-
TargetMol. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Alpha-(p-Aminophenyl)butyric Acid: Synthesis, Applications, and Sourcing Guide. Retrieved from --INVALID-LINK--
-
University of Calgary, Department of Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from --INVALID-LINK--
-
Scientific Research Publishing. (2014). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(4-Aminophenyl)butyric acid CAS#: 15118-60-2. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). 4-Amino butanoic-acid derivatives, their preparation and their use. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Investigation of Impurities in Peptide Pools. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021, August 20). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 4-(4-Aminophenyl)butanoic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 4-(4-Aminophenyl)butanoic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). A process for preparing r-beta-amino phenylbutyric acid derivatives. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 4-(4-Aminophenyl)butanoic acid. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021, June 7). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Retrieved from --INVALID-LINK--
-
Asian Journal of Chemistry. (2023, April 28). Crystal Structure and Hirshfeld Surface Analysis of the Polymorph of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid. Retrieved from --INVALID-LINK--
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from --INVALID-LINK--
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C10H13NO2 | CID 34655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. diaion.com [diaion.com]
- 5. CN106905175A - A kind of preparation method of p-aminophenyl butyric acid - Google Patents [patents.google.com]
- 6. 4-(4-Aminophenyl)butyric acid CAS#: 15118-60-2 [m.chemicalbook.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(4-aminophenyl)butanoic acid
Welcome to the technical support center for the synthesis of 2-(4-aminophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate.[1] We will delve into the nuances of the synthetic process, providing not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively.
I. Overview of the Primary Synthetic Route
The most prevalent and industrially relevant synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)butanoic acid.[1][2] This method is favored for its efficiency and atom economy.
The overall transformation is depicted below:
References
Technical Support Center: Troubleshooting Reactions of 2-(4-Aminophenyl)butanoic Acid
Welcome to the technical support center for 2-(4-aminophenyl)butanoic acid. This versatile bifunctional molecule, a key intermediate in the synthesis of pharmaceuticals like Indobufen, presents unique challenges due to the presence of both a nucleophilic aromatic amine and a carboxylic acid.[1] This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven solutions to common experimental hurdles. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions in your work.
Core Concept: The Challenge of Bifunctional Reactivity
The primary difficulty in the chemistry of this compound is achieving chemoselectivity. The amine and carboxylic acid groups can both participate in reactions, leading to undesired self-polymerization or interference with the intended transformation. Therefore, a robust protecting group strategy is not just recommended; it is fundamental to success.
Caption: The bifunctional nature of this compound requires a strategic approach to avoid side reactions.
Part 1: Foundational Strategy - Protecting Groups
Nearly every successful reaction involving this molecule begins with the selective protection of one of its two functional groups. The choice of which group to protect is dictated entirely by your synthetic goal.
FAQ: Which functional group should I protect and why?
This is the most critical decision. The answer depends on which part of the molecule you intend to react.
-
To react at the carboxylic acid: You must protect the amine. The unprotected nucleophilic amine would otherwise interfere with carboxylic acid activation or react with your coupling partner.
-
To react at the amine: You must protect the carboxylic acid. An unprotected acid can deprotonate reagents, form salts, or interfere with base-catalyzed reactions.
The following decision tree illustrates this fundamental choice:
Caption: Decision workflow for selecting the correct protecting group strategy.
FAQ: What are the best protecting groups for this molecule?
The choice of protecting group should be orthogonal, meaning you can remove it under conditions that will not affect other parts of your molecule.[2]
| Functional Group | Protecting Group | Common Introduction Reagents | Cleavage Conditions | Key Considerations |
| Amine (-NH₂) | Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, DIPEA) | Strong acid (e.g., TFA in DCM, HCl in Dioxane) | Stable to base and hydrogenation. Ideal for subsequent acid chemistry.[3][4] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl), base | Catalytic Hydrogenation (H₂, Pd/C) | Removed under neutral conditions. Incompatible with other reducible groups (e.g., nitro groups). | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., 20% Piperidine in DMF) | Stable to acid. Commonly used in solid-phase peptide synthesis.[5] | |
| Carboxylic Acid (-COOH) | Methyl/Ethyl Ester | MeOH or EtOH, cat. H₂SO₄ (Fischer Esterification) | Saponification (e.g., LiOH, NaOH in H₂O/THF) | Robust protection. Cleavage conditions are basic and may affect other sensitive groups. |
| Benzyl Ester | Benzyl bromide (Bn-Br), base (e.g., Cs₂CO₃) | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to Boc group. Cleavage is mild and neutral. | |
| t-Butyl Ester | Isobutylene, cat. H₂SO₄ | Strong acid (e.g., TFA in DCM) | Cleaved under the same conditions as a Boc group; not orthogonal. |
Part 2: Troubleshooting Amide Coupling Reactions
This is the most common transformation performed with this compound and its derivatives. Success hinges on the right choice of coupling reagents, solvents, and reaction conditions.
Case A: Reacting the Carboxylic Acid (Amine is Protected, e.g., Boc-protected)
Problem Scenario: You are coupling Boc-2-(4-aminophenyl)butanoic acid with another amine, but the reaction is showing low yield or has stalled.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
FAQ: My coupling reaction is slow or incomplete. What should I do?
-
Cause: Insufficient activation of the carboxylic acid or poor nucleophilicity of the reacting amine. Standard reagents like EDC/HOBt can be sluggish, especially with electron-deficient or sterically hindered amines.[5][6]
-
Solution:
-
Change Coupling Reagent: Switch to a more potent onium salt-based reagent like HATU, HBTU, or COMU. These reagents form highly reactive activated esters faster and more efficiently.[7][8]
-
Optimize the Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). Ensure at least 2 equivalents are used to neutralize the acid formed and the HCl salt of the amine if applicable.
-
Solvent and Temperature: Use polar aprotic solvents like DMF or NMP. If the reaction is still slow, gentle heating to 40-50 °C can often overcome the activation energy barrier without causing significant side reactions.
-
FAQ: I'm observing significant racemization at the alpha-carbon. How can I prevent this?
-
Cause: Racemization can occur via the formation of an oxazolone intermediate, which is promoted by strong bases and high temperatures.
-
Solution:
-
Use Racemization-Suppressing Additives: When using carbodiimides like EDC, always include an additive. Hydroxybenzotriazole (HOBt) is common, but 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure are superior in preventing racemization.[5] Modern onium salt reagents like HATU already incorporate an HOAt moiety.
-
Control the Base: Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA or triethylamine. Add the base slowly to the reaction mixture.
-
Lower the Temperature: Perform the activation step at 0 °C before adding the amine and allowing the reaction to slowly warm to room temperature.
-
Experimental Protocol: HATU-Mediated Amide Coupling
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve Boc-2-(4-aminophenyl)butanoic acid (1.0 eq) in anhydrous DMF (to make a 0.1 M solution).
-
Add the amine coupling partner (1.1 eq) to the solution.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup (wash with 1M HCl, sat. NaHCO₃, and brine) to remove DMF and excess reagents.
Case B: Reacting the Amine (Carboxylic Acid is Protected, e.g., Methyl Ester)
Problem Scenario: You are trying to acylate the amine of this compound methyl ester with an acyl chloride or another activated carboxylic acid, but the reaction is inefficient.
FAQ: Why is the acylation of the aromatic amine so sluggish?
-
Cause: The amine on this compound is an aniline-type aromatic amine. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making it significantly less nucleophilic than an aliphatic amine.[6][9]
-
Solution:
-
Use a More Reactive Electrophile: Acyl chlorides are generally more effective than anhydride or ester-based electrophiles. If activating a carboxylic acid, use a robust method like conversion to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride.[9][10]
-
Add a Catalyst: For less reactive electrophiles, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[6]
-
Include a Non-Nucleophilic Base: A base like pyridine or DIPEA is required to scavenge the HCl generated during the reaction with an acyl chloride. Pyridine can also serve as the solvent.
-
Part 3: Impurities and Purification
FAQ: My final product containing the free aminophenyl group is a pink or brown oil/solid. What happened?
-
Cause: The free aromatic amine (aniline) moiety is highly susceptible to air oxidation, especially when exposed to light or trace metal impurities. This forms highly colored quinone-imine type structures.
-
Solution:
-
Prevention: Handle the final compound under an inert atmosphere (N₂ or Ar) as much as possible. Store it in the dark and at low temperatures. Use solvents that have been purged of oxygen.
-
Removal:
-
During workup, a wash with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can sometimes reduce the colored impurities.
-
Passing the material through a short plug of activated carbon or silica gel treated with a small amount of triethylamine can help remove baseline colored impurities.
-
If the product is solid, recrystallization is often the most effective method.
-
-
FAQ: How do I remove the urea byproduct after using a carbodiimide reagent like DCC or EDC?
-
Cause: Dicyclohexylurea (DCU) from DCC is notoriously insoluble in many organic solvents, while the ethyl-dimethylaminopropyl urea from EDC is water-soluble.
-
Solution:
-
DCU (from DCC): After the reaction, cool the mixture and filter off the precipitated DCU. It is often still present after concentration, where it can be removed by trituration with a solvent in which your product is soluble but DCU is not (e.g., acetonitrile, diethyl ether).
-
EDU (from EDC): This urea derivative is water-soluble. It can be effectively removed during a standard aqueous acidic workup (e.g., washing with dilute HCl).
-
References
- 1. nbinno.com [nbinno.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. reddit.com [reddit.com]
- 10. Carboxylic Acids and Their Derivatives Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scaling Up the Production of 2-(4-aminophenyl)butanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(4-aminophenyl)butanoic acid (CAS 29644-97-1).[1][2] This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and robust protocols to ensure a successful and scalable manufacturing process.
Section 1: Synthesis Strategy FAQ
This section addresses high-level strategic questions that arise during the development and planning phase of scaling up production.
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable and frequently cited route involves a two-step process starting from a suitable benzene derivative. The key transformation is the reduction of a nitro-substituted precursor.[3]
-
Step 1: Synthesis of 2-(4-nitrophenyl)butanoic acid. This intermediate is typically prepared via electrophilic aromatic substitution. A common method is the Friedel-Crafts acylation of nitrobenzene, followed by a reduction of the resulting ketone. The order of these reactions is critical to ensure the correct substitution pattern on the aromatic ring.[4][5]
-
Step 2: Reduction of the Nitro Group. The nitro group of 2-(4-nitrophenyl)butanoic acid is reduced to a primary amine to yield the final product. Catalytic hydrogenation is the preferred method for this step at scale due to its efficiency and cleaner reaction profile.[6][7][8]
Q2: What are the critical control points when synthesizing the precursor, 2-(4-nitrophenyl)butanoic acid?
The synthesis of the nitro-intermediate is foundational. Success here prevents costly purification challenges later. The key is managing the regiochemistry of the electrophilic aromatic substitution.
-
Order of Operations: The nitro group is a meta-director and strongly deactivating, while an alkyl or acyl group is an ortho-, para-director.[5][9] Attempting a Friedel-Crafts reaction on nitrobenzene is often inefficient or fails entirely due to the deactivated ring.[5] Therefore, the recommended sequence is to first introduce the butanoyl group onto the benzene ring and then perform the nitration.
-
Reaction Control: Friedel-Crafts acylation is generally preferred over alkylation because it avoids polyalkylation and carbocation rearrangements.[10][11] The acylation is typically performed using butanoyl chloride or butyric anhydride with a Lewis acid catalyst like AlCl₃.[12][13] The subsequent nitration must be carefully controlled (temperature, rate of addition) to minimize the formation of dinitro- and other regioisomeric impurities.
Q3: Which nitro group reduction method is most suitable for large-scale production?
While several methods can accomplish the reduction of an aromatic nitro group, catalytic hydrogenation stands out for scale-up applications.[6][7]
| Method | Advantages | Disadvantages & Scale-Up Challenges |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | High efficiency and selectivity.[6] Generates water as the only stoichiometric byproduct, leading to a cleaner work-up. The catalyst can often be recovered and recycled. | Requires specialized high-pressure reactors. The catalyst (especially Palladium on Carbon) can be pyrophoric and requires careful handling. Catalyst filtration can be challenging at a large scale. |
| Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂) | Uses inexpensive reagents and standard reaction vessels.[6][7] Robust and less sensitive to catalyst poisons. | Generates large quantities of metallic waste, leading to significant disposal costs and environmental concerns. The work-up is often complex, requiring neutralization and filtration of metal hydroxides. Not ideal for "green" chemistry initiatives. |
| Transfer Hydrogenation (e.g., Hydrazine) | Can be highly selective and avoids the need for high-pressure hydrogen gas.[14] | Hydrazine is highly toxic and carcinogenic, posing significant safety risks. The cost of reagents is typically higher than for other methods. |
Section 2: Troubleshooting Guide: From Lab to Plant
This Q&A guide addresses specific, practical problems that may be encountered during the process.
Part A: The Reduction Reaction (Catalytic Hydrogenation)
Q: My hydrogenation reaction is stalled or incomplete. What are the likely causes and solutions?
This is a common issue when scaling up hydrogenations. The cause is often related to the catalyst, the hydrogen supply, or impurities.
-
Catalyst Inactivity:
-
Cause: The catalyst may have been improperly handled (e.g., exposed to air for too long) or poisoned. Sulfur or halide-containing compounds are common catalyst poisons.
-
Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen blanket) during charging. Review the purity of the starting material and solvents to eliminate potential poisons. A fresh, high-quality catalyst charge may be necessary.
-
-
Poor Mass Transfer of Hydrogen:
-
Cause: At a larger scale, ensuring hydrogen gas effectively reaches the catalyst surface is more difficult. Insufficient agitation or low hydrogen pressure can starve the reaction.
-
Solution: Increase the agitation speed to improve gas-liquid dispersion. Ensure the reactor's pressure is maintained at the target level. Check for leaks in the hydrogen supply line.
-
-
Incorrect Solvent or pH:
-
Cause: The reaction medium affects both substrate solubility and catalyst performance.
-
Solution: The reaction is often run in alcoholic solvents like methanol or ethanol. Ensure the starting material is fully dissolved. The presence of the carboxylic acid means the pH will be acidic; in some cases, buffering or adding a non-interfering base may be required, but this should be carefully evaluated during process development.
-
Q: I'm observing significant color formation during the reduction. Why is this happening and how can I prevent it?
Color formation often points to the presence of partially reduced intermediates or side products.
-
Cause: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates, which can couple to form colored azo or azoxy compounds.[14] Over-reduction or hydrogenolysis of other functional groups can also contribute, though this is less likely for a stable carboxylic acid.
-
Prevention:
-
Ensure Full Conversion: Monitor the reaction closely by TLC or HPLC to confirm the complete disappearance of the starting material and any intermediates.
-
Optimize Conditions: Adjusting temperature and pressure can influence selectivity. Milder conditions may prevent side reactions, but could slow the reaction rate.
-
Purge with Inert Gas: Before introducing hydrogen, thoroughly purge the reactor with nitrogen to remove all oxygen, which can contribute to oxidative side reactions.
-
Q: How do I safely handle pyrophoric catalysts like Palladium on Carbon (Pd/C) at scale?
Safety is paramount. Dry Pd/C can spontaneously ignite upon exposure to air.
-
Always Handle Wet: Use a commercially available catalyst with a specific water content (e.g., 50% water wet). This dramatically reduces the risk of ignition.
-
Inert Atmosphere Transfer: Charge the catalyst to the reactor as a slurry in the reaction solvent under a constant nitrogen purge. Never add dry catalyst powder to a reactor containing flammable solvent vapors.
-
Filtration and Recovery: After the reaction, do not allow the catalyst filter cake to dry out on the filter. Wash it with solvent or water and store it wet in a clearly labeled, sealed container away from combustible materials.
Part B: Work-up and Isolation
Q: What is the most effective way to remove the hydrogenation catalyst post-reaction?
-
Method: The standard procedure is filtration. At scale, this is typically done using a filter press or a contained filtration unit like a Nutsche filter.
-
Filter Aid: To prevent the fine catalyst particles from clogging the filter medium, a filter aid such as Celite® (diatomaceous earth) is essential. Add a small amount of the filter aid to the reaction mixture before filtration and/or pre-coat the filter itself.
-
Safety: The filtration must be conducted under an inert atmosphere (nitrogen) to prevent the catalyst from coming into contact with air.
Q: My product won't precipitate/crystallize from the reaction mixture. What should I do?
This compound is an amino acid, meaning it exists as a zwitterion at its isoelectric point. Its solubility is highly dependent on pH.
-
pH Adjustment: The product is most likely soluble in the acidic or basic conditions of the work-up. To induce precipitation, you must adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. The pI will be between the pKa of the carboxylic acid (around 4-5) and the pKa of the anilinium ion (around 4-5). A careful, slow addition of an acid or base while monitoring the pH will identify the point of minimum solubility, causing the product to crystallize. A patent for a related compound suggests adjusting the pH to 5-6.[15]
-
Antisolvent Addition: If pH adjustment alone is insufficient, adding a water-miscible organic solvent in which the product is insoluble (an "antisolvent") like acetone or isopropanol can promote crystallization.[15]
Part C: Purification
Q: What is the best solvent system for recrystallizing this compound?
-
Aqueous Systems: Given the amino acid nature of the product, water-based systems are often most effective. Dissolve the crude product in a minimal amount of dilute aqueous acid (like acetic acid) or base (like ammonium hydroxide), treat with activated carbon if necessary to remove color, filter, and then slowly adjust the pH back to the isoelectric point to recrystallize the purified product.
-
Solvent/Antisolvent: An alternative is to dissolve the crude product in a polar solvent like ethanol or methanol and then slowly add a less polar antisolvent like water or an ether (e.g., MTBE) until turbidity is observed, then allow it to cool slowly. A patent for a similar compound mentions using an acetone/water mixture.[15]
Q: My final product has a persistent color that recrystallization doesn't remove. What are my options?
-
Activated Carbon: During the recrystallization process, after dissolving the crude product but before crystallization, add a small amount (e.g., 1-5% by weight) of activated carbon to the hot solution. Stir for 15-30 minutes, then filter the hot solution through Celite® to remove the carbon. The carbon will adsorb many of the high-molecular-weight colored impurities.
-
Reductive Bleaching: If the color is due to trace oxidized impurities, a small amount of a reducing agent like sodium dithionite or sodium bisulfite can sometimes be added during the work-up or crystallization to decolorize them. This should be tested on a small scale first.
Section 3: Analytical & Quality Control Protocols
Robust analytical methods are essential for monitoring reaction progress and ensuring the final product meets specifications.
Protocol 1: In-Process Control (IPC) by HPLC
This method is designed for rapid analysis to determine reaction completion.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Purpose | To monitor the disappearance of the 2-(4-nitrophenyl)butanoic acid starting material. |
Protocol 2: Final Product Purity Assay by HPLC-UV
This method is for the accurate determination of purity and impurity levels in the final product.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 7.0 |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or shallow gradient (e.g., 30% B for 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 254 nm |
| Purpose | Quantify the purity of this compound and detect any impurities. |
Data Table: Typical Specifications for this compound
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the reference standard | HPLC-UV, MS, ¹H NMR |
| Purity (Assay) | ≥ 98.0% | HPLC-UV[3] |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 10 ppm | USP <231> |
Section 4: Visual Workflows
Diagram 1: Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis of this compound.
Diagram 2: Troubleshooting Logic for Incomplete Hydrogenation
Caption: Decision tree for troubleshooting incomplete catalytic hydrogenation reactions.
References
- 1. This compound | C10H13NO2 | CID 34655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Aromatic Compounds From Benzene - Chemistry Steps [chemistrysteps.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. 傅-克酰基化反应 [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. CN106905175A - A kind of preparation method of p-aminophenyl butyric acid - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-(4-aminophenyl)butanoic acid in Solution
Welcome to the technical support center for 2-(4-aminophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As a bifunctional molecule containing both a primary aromatic amine and a carboxylic acid, its stability can be influenced by a variety of factors. This document will explore the underlying chemical principles, potential degradation pathways, and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs) about the Stability of this compound
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound stem from its two functional groups: the aromatic amine and the carboxylic acid. The aromatic amine is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and metal ions. This can lead to the formation of colored degradation products. The carboxylic acid group is generally more stable but can undergo decarboxylation under certain conditions, particularly at elevated temperatures. The overall stability is also highly dependent on the pH, solvent, and storage conditions.
Q2: I've noticed my solution of this compound turning yellow/brown over time. What is causing this discoloration?
A2: The discoloration of solutions containing aromatic amines is a common indicator of oxidative degradation. The amino group is easily oxidized to form colored species like nitroso, nitro, and polymeric compounds. This process can be initiated by atmospheric oxygen and is often catalyzed by light (photodegradation) and trace metal impurities. To minimize this, it is crucial to use high-purity solvents, protect the solution from light, and consider de-gassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon).
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution plays a critical role in the stability of this compound.
-
Acidic Conditions (low pH): In acidic solutions, the amino group is protonated to form an anilinium ion (-NH3+). This protonation generally protects the amino group from oxidation, thus enhancing stability against this degradation pathway. However, very low pH and high temperatures could potentially promote other reactions.
-
Neutral to Alkaline Conditions (higher pH): In neutral to alkaline solutions, the free amino group (-NH2) is more prevalent, making it more susceptible to oxidation. Studies on other aromatic amines have shown that photodegradation can be more effective in alkaline conditions[1][2].
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C, to slow down degradation kinetics[3].
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil[4].
-
Atmosphere: For long-term storage, it is advisable to prepare solutions under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Solvent: The choice of solvent is critical. While DMSO is a common solvent for preparing concentrated stock solutions, its long-term stability should be considered. For aqueous buffers, ensure the pH is appropriate for your experiment and consider the stability implications as discussed in Q3.
Q5: Can this compound degrade via decarboxylation?
A5: Yes, decarboxylation (the loss of CO2 from the carboxylic acid group) is a potential thermal degradation pathway for aminobenzoic acids and their derivatives[2][5]. While this typically requires elevated temperatures, the stability towards decarboxylation can be influenced by the molecular structure and the presence of catalysts. For this compound, this would result in the formation of 1-amino-4-propylbenzene.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting.
Issue 1: Inconsistent Results in Biological Assays
Symptom: You observe high variability in your experimental results (e.g., IC50 values, protein degradation efficiency if used as a PROTAC linker) between different batches of the compound or over time with the same stock solution.
Potential Cause: Degradation of the this compound in your stock or working solutions, leading to a lower effective concentration of the active compound.
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent assay results.
Explanation of Steps:
-
Prepare a Fresh Stock Solution: Synthesize or purchase a new batch of this compound and prepare a fresh stock solution in a high-purity, anhydrous solvent (e.g., DMSO).
-
Analyze Old vs. New Stock by HPLC: Use a stability-indicating HPLC method (see Section 4.2) to compare the purity of your old stock solution with the freshly prepared one. Look for the appearance of new peaks or a decrease in the area of the main peak in the old sample.
-
Optimize Storage Conditions: If degradation is confirmed, review and improve your storage procedures based on the recommendations in FAQ Q4.
-
Evaluate Stability in Assay Buffer: Dilute the compound in your final assay buffer and incubate it under the same conditions as your experiment (time, temperature, light exposure). Analyze the sample by HPLC at different time points to assess stability in the experimental medium.
-
Modify Assay Protocol: If the compound is unstable in your assay buffer, consider modifications such as reducing the incubation time, adding an antioxidant (if compatible with your assay), or preparing the working solutions immediately before use.
Issue 2: Solution Discoloration and/or Precipitation
Symptom: Your solution of this compound develops a yellow or brown tint, or a precipitate forms over time.
Potential Causes:
-
Discoloration: Oxidative degradation of the aromatic amine.
-
Precipitation: Poor solubility of the compound or its degradation products in the chosen solvent, or formation of insoluble polymeric degradation products.
Troubleshooting Workflow:
Workflow for troubleshooting discoloration and precipitation.
Explanation of Steps:
-
Protect from Light and Oxygen: Immediately implement measures to protect your solutions from light and atmospheric oxygen as these are primary drivers of degradation.
-
Analyze Components: If a precipitate has formed, separate it from the supernatant by centrifugation or filtration. Analyze both the precipitate (if it can be redissolved in a suitable solvent) and the supernatant by LC-MS to identify the components. This will help determine if the precipitate is the parent compound crashing out of solution or an insoluble degradation product.
-
Address Solubility: If the precipitate is the parent compound, you may need to use a different solvent system, adjust the pH to improve solubility (e.g., slightly acidic for the amine, slightly basic for the carboxylic acid), or use a lower concentration.
-
Re-evaluate Handling: If degradation products are identified, a thorough review of your entire workflow is necessary to identify and eliminate the sources of instability.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting unexpected experimental results. Based on the chemical structure of this compound, the following degradation pathways are plausible:
Oxidation of the Aromatic Amine
The primary route of degradation is likely the oxidation of the electron-rich aniline moiety. This can proceed through several stages, forming a cascade of products with increasing oxidation states, many of which are colored.
Proposed oxidative degradation pathway.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative processes. The mechanism often involves the formation of reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen, which then attack the aniline ring[3][4].
Thermal Degradation (Decarboxylation)
At elevated temperatures, the carboxylic acid functional group can be lost as carbon dioxide.
Proposed thermal degradation (decarboxylation) pathway.
Experimental Protocols
Forced Degradation Study Protocol
To investigate the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally generate degradation products[6][7].
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a control sample with 1 mL of stock and 1 mL of water.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a control sample with 1 mL of stock and 1 mL of water.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep a control sample with 1 mL of stock and 1 mL of water.
-
Thermal Degradation: Place a vial of the stock solution in a heating block at 60°C. Keep a control sample at room temperature.
-
Photodegradation: Place a vial of the stock solution in a photostability chamber. Wrap a control sample in aluminum foil and place it in the same chamber.
-
-
Incubation: Incubate the samples under the respective stress conditions. It is recommended to take time points at 0, 2, 4, 8, and 24 hours.
-
Sample Quenching: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all stressed samples and controls using a suitable HPLC-UV or LC-MS method (see Protocol 4.2).
Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will likely be required.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks in the stressed samples compared to the controls.
-
A good stability-indicating method should show baseline separation between the parent peak and all degradation product peaks.
-
Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the parent peak is not co-eluting with any degradation products.
Summary of Key Stability Factors
| Parameter | Condition | Potential Effect on Stability | Mitigation Strategy |
| Light | UV or ambient light exposure | Promotes oxidative degradation (photolysis), leading to discoloration. | Store solutions in amber vials or protect from light with foil. |
| Temperature | Elevated temperatures | Accelerates all degradation pathways, especially thermal decarboxylation. | Store solutions at low temperatures (-20°C or -80°C). |
| pH (Aqueous) | Alkaline (pH > 7) | Increases susceptibility of the amino group to oxidation. | Use a slightly acidic buffer if compatible with the experiment. |
| Acidic (pH < 7) | Protonates the amino group, increasing its stability against oxidation. | - | |
| Oxygen | Presence of atmospheric O2 | A key reactant in oxidative degradation. | Use degassed solvents and/or store solutions under an inert atmosphere (N2 or Ar). |
| Solvent | Protic solvents (e.g., water, methanol) | Can participate in hydrogen bonding and may influence reaction rates. | Choose a solvent appropriate for the application and consider its purity. |
| Aprotic solvents (e.g., DMSO, ACN) | Generally good for dissolving the compound for stock solutions. | Use high-purity, anhydrous grades to minimize water-mediated degradation. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Crystallization of 2-(4-aminophenyl)butanoic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 2-(4-aminophenyl)butanoic acid (CAS No: 29644-97-1). Our goal is to move beyond simple protocols and equip you with the foundational knowledge and troubleshooting frameworks necessary to refine your crystallization processes, ensuring high purity, desirable crystal morphology, and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions about the crystallization of this compound, establishing a strong theoretical groundwork before proceeding to troubleshooting.
Q1: Why is a controlled crystallization process critical for this compound?
A1: Crystallization is the primary method for purifying solid organic compounds. For a molecule like this compound, which serves as a valuable research compound[1], controlling this process is paramount for several reasons:
-
Purity Enhancement: The formation of a crystal lattice is a highly selective process that naturally excludes molecules that do not fit perfectly. This effectively separates the target compound from impurities left behind in the solvent, known as the mother liquor.
-
Polymorph Control: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, each with different physicochemical properties like solubility, stability, and bioavailability. Uncontrolled crystallization can lead to a mixture of polymorphs or an undesirable form. A refined process ensures the consistent production of the desired polymorph.[2]
-
Particle Size and Morphology: The rate and method of crystallization dictate the size and shape of the crystals. These characteristics are critical for downstream applications, influencing factors like filtration speed, powder flowability, and dissolution rates in formulation studies.
Q2: What are the key physicochemical properties of this compound that influence solvent selection?
A2: Understanding the molecule's structure is the first step to a logical solvent selection. This compound (M.W. 179.22 g/mol ) is an amphoteric compound with distinct polar and non-polar regions.[3]
-
Polar Groups: It possesses a primary amine (-NH₂) and a carboxylic acid (-COOH) group. These are capable of strong hydrogen bonding and can exist in a zwitterionic state, making them soluble in polar protic solvents (e.g., water, alcohols).
-
Non-Polar Groups: The phenyl ring and the ethyl group at the alpha position contribute to its non-polar character, suggesting some solubility in organic solvents with aromatic character or moderate polarity.[4]
This dual nature makes it an ideal candidate for either a polar single-solvent system or a mixed-solvent system where its solubility can be finely tuned.
Q3: How should I approach the initial selection of a solvent system?
A3: The ideal crystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[5] A systematic approach is recommended:
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your crude material (e.g., 10-20 mg) in ~0.5 mL of various solvents at room temperature and then upon heating.
-
Analyze Results:
-
Soluble at Room Temp: The solvent is too good. Reject it for single-solvent crystallization, but consider it as the "soluble" solvent in a mixed-solvent pair.
-
Insoluble Even When Hot: The solvent is too poor. Reject it for single-solvent use, but consider it as the "insoluble" or "anti-solvent" in a mixed-solvent pair.
-
Sparingly Soluble at Room Temp, Fully Soluble When Hot: This is an ideal candidate for single-solvent crystallization.[5]
-
-
Consider Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is a powerful alternative. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble), then slowly add a "poor" miscible anti-solvent until the solution becomes faintly cloudy (the saturation point). Re-heat gently to clarify and then allow to cool slowly. A common and effective combination for compounds like this is an alcohol/water mixture.[6]
Caption: Workflow for selecting a crystallization solvent.
Part 2: Troubleshooting Guide
This section is formatted to directly address common issues encountered during crystallization experiments.
Issue: No Crystal Formation
Q: My solution has cooled to room temperature and is now in an ice bath, but no crystals have formed. What is causing this and what are my next steps?
A: This is a classic case of a stable supersaturated solution where the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.
-
Causality: Crystal formation requires both supersaturation and nucleation sites. Your solution is supersaturated, but it lacks the trigger to begin crystallization.
-
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites.[7]
-
Introduce a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a perfect template for further crystal growth.
-
Increase Concentration: If the above methods fail, it's possible the solution is not sufficiently supersaturated. Gently heat the solution to boil off a small portion of the solvent (e.g., 10-15% of the volume), and then repeat the slow cooling process.[7]
-
Consider an Anti-Solvent: If using a single-solvent system, you can add a few drops of a miscible "poor" solvent (an anti-solvent) to reduce the compound's solubility and induce precipitation. Add dropwise until persistent cloudiness appears, then re-warm to clarify before cooling.
-
Issue: "Oiling Out"
Q: Instead of solid crystals, an immiscible oil has separated from the solution. How do I resolve this?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is often due to the solution being too concentrated or cooling too rapidly, or the presence of impurities that depress the melting point.
-
Causality: The compound is effectively "melting" in the solvent rather than crystallizing. This traps impurities and defeats the purpose of the purification.
-
Troubleshooting Protocol:
-
Lower the Saturation Temperature: Re-heat the mixture until the oil redissolves completely. Add more of the hot solvent (10-20% additional volume) to create a more dilute solution.[7] The solution will now need to cool to a lower temperature before it becomes saturated, hopefully one that is below the compound's melting point.
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out. After adding more solvent, allow the flask to cool very slowly. You can insulate it by placing it in a beaker of warm water and allowing both to cool to room temperature together.
-
Re-evaluate Solvent Choice: If the problem persists, the chosen solvent system may be unsuitable. Consider a solvent with a lower boiling point.
-
Issue: Rapid Precipitation & Poor Crystal Quality
Q: As soon as I removed my flask from the heat, a large amount of fine powder crashed out. How can I get larger, well-formed crystals?
A: This indicates that the solution was excessively supersaturated at a high temperature. Rapid crystallization leads to small crystals with high surface area that can trap impurities and solvent. The goal is slow, methodical crystal growth.
-
Causality: The rate of crystal growth is too fast, preventing the formation of an ordered, pure lattice. An ideal crystallization should see initial crystal formation after 5-10 minutes, with continued growth over 20-30 minutes.[7]
-
Troubleshooting Protocol:
-
Increase Solvent Volume: Re-heat the solution to redissolve the precipitate. Add a small amount of extra hot solvent (5-10%) to slightly decrease the saturation level.[7] This ensures the solution remains unsaturated for a longer period during cooling.
-
Control the Cooling Rate: Do not place the flask directly on the benchtop or in an ice bath from a hot state. Allow it to cool slowly in the air, perhaps insulated as described above, before moving to a colder environment.
-
Use a Co-solvent: In some cases, adding a small amount of a co-solvent can modify the solubility profile just enough to slow down crystal growth.
-
Caption: Troubleshooting flowchart for common crystallization issues.
Part 3: Experimental Protocols & Data
Protocol 1: Recrystallization from a Single Solvent (e.g., Aqueous Ethanol)
This protocol is a self-validating system with checkpoints to ensure success.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (e.g., 80% ethanol in water) to just dissolve the solid at a gentle boil. Checkpoint: The solution should be clear. If colored, proceed to step 2. If insoluble particles remain, proceed to step 3.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl and bring back to a boil for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Hot Filtration: To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. Checkpoint: The filtered solution (filtrate) should be clear and colorless.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Checkpoint: Solid crystals should have formed.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals to a constant weight. The melting point of the dried crystals should be sharp and higher than the crude material.
Data Presentation: Solvent Properties
The selection of a solvent is a critical step. The following table provides properties of common solvents to guide your choice. Given the structure of this compound, polar protic solvents and mixtures are excellent starting points.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Suitability Notes |
| Water | 100 | 80.1 | Good "poor" solvent or anti-solvent. May dissolve at high temp if pH is adjusted. |
| Ethanol | 78 | 24.5 | Excellent "good" solvent. Often used in combination with water.[8] |
| Methanol | 65 | 32.7 | Good "good" solvent, but more volatile. Can sometimes form solvatomorphs.[2] |
| Isopropanol | 82 | 18.3 | Good alternative to ethanol. |
| Ethyl Acetate | 77 | 6.0 | Moderate polarity. May work well for less polar impurities.[4] |
| Toluene | 111 | 2.4 | Good for dissolving non-polar impurities. Can promote good crystal growth.[9] |
| Hexane | 69 | 1.9 | Non-polar. Likely a very poor solvent; best used as an anti-solvent.[8] |
References
- 1. This compound | TargetMol [targetmol.com]
- 2. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H13NO2 | CID 34655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. MX2011000519A - A process for preparing r-beta-amino phenylbutyric acid derivatives. - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. unifr.ch [unifr.ch]
Validation & Comparative
A Comparative Guide to Phenylbutanoic Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors
This guide provides a comprehensive comparative analysis of 2-(4-aminophenyl)butanoic acid and its structural analogs as inhibitors of histone deacetylases (HDACs). It is intended for researchers, scientists, and drug development professionals interested in the design and application of small molecule HDAC inhibitors. We will delve into a comparative analysis of their synthesis, biological activity, and structure-activity relationships (SAR), supported by experimental data and detailed protocols.
Introduction: The Therapeutic Potential of HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription.[1] The aberrant activity of HDACs is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a compelling target for therapeutic intervention.[3][4][5]
Phenylbutyric acid and its derivatives have emerged as a significant class of HDAC inhibitors.[3][4] 4-phenylbutyric acid, a simple aromatic fatty acid, is a known HDAC inhibitor with anticancer properties.[4] This guide will use the less-studied this compound as a focal point to explore the chemical space of phenylbutanoic acid derivatives and elucidate the structural features that govern their HDAC inhibitory activity and biological effects. We will examine how modifications to the phenyl ring and the butanoic acid backbone, such as the introduction and positioning of an amino group, influence their potency and selectivity.
The Phenylbutanoic Acid Scaffold: Core Structure and Key Analogs
The phenylbutanoic acid scaffold offers a versatile platform for the design of HDAC inhibitors. The core structure consists of a butanoic acid moiety attached to a phenyl ring. The key areas for structural modification, which we will explore in this guide, include the position of the phenyl group on the butanoic acid chain and the nature and position of substituents on the phenyl ring.
Below are the structures of this compound and some of its important structural isomers and related analogs that will be discussed.
-
This compound: The primary subject of our comparative study.
-
4-(4-Aminophenyl)butanoic acid: An isomer with the amino phenyl group at the 4-position of the butanoic acid chain.[6][7]
-
4-Amino-3-phenylbutanoic acid (Phenibut): A GABA analog where the amino and phenyl groups are at the 3- and 4-positions, respectively. It is known for its anxiolytic and nootropic effects and acts as a GABA-mimetic.[8][9][10]
-
4-Phenylbutyric acid: A foundational compound in this class, recognized as an HDAC inhibitor.[4]
-
3-Phenylbutyric acid: An isomer of 4-phenylbutyric acid.[11]
Comparative Synthesis of Aminophenylbutanoic Acid Derivatives
The synthesis of aminophenylbutanoic acid derivatives typically involves the reduction of a nitro-substituted precursor, which is a common and effective strategy.[12] A general synthetic approach is outlined below. The specific starting materials and reaction conditions can be adapted to produce the desired isomers.
General Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of aminophenylbutanoic acid derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of this compound starting from 2-(4-nitrophenyl)butanoic acid.
Materials:
-
2-(4-Nitrophenyl)butanoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 2-(4-nitrophenyl)butanoic acid in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat this process three times to ensure an inert atmosphere). Pressurize the vessel with hydrogen gas (typically to 50 psi, but this may vary depending on the apparatus) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of aromatic nitro groups to amines with high yields and minimal side products.
-
Palladium on Carbon: Pd/C is a robust and highly active catalyst for this transformation.
-
Methanol: It is a good solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.
-
Celite Filtration: This is a standard and effective method for removing the fine, solid palladium catalyst from the reaction mixture.
Comparative Biological Activity and Structure-Activity Relationships
The biological activity of phenylbutanoic acid derivatives as HDAC inhibitors is highly dependent on their structure. The presence and position of the amino group, as well as the linkage of the phenyl ring to the butanoic acid chain, significantly influence their inhibitory potency and isoform selectivity.
| Compound | Target/Activity | IC50/Potency | Reference |
| 4-Phenylbutyric acid | HDAC inhibitor | Millimolar range | [4] |
| 4-Phenyl-3-butenoic acid | HDAC inhibitor | Micromolar range | [13] |
| N-(2-aminophenyl)benzamides | HDAC1/2/3 inhibitors | Nanomolar range | [1][5] |
| R-phenibut | GABA-B agonist | Ki = 92 µM | [9] |
| S-phenibut | Inactive as GABA-B agonist | > 500 mg/kg (in vivo) | [9] |
| 2-(4-Aminophenyl)benzothiazole | Anticancer agent | Nanomolar range (in breast cancer cells) | [14] |
Structure-Activity Relationship (SAR) Insights:
-
Zinc-Binding Group: The carboxylic acid moiety of phenylbutanoic acids can act as a zinc-binding group, which is a crucial feature for HDAC inhibition. However, it is a relatively weak zinc-binder compared to hydroxamic acids, which are found in many potent HDAC inhibitors.[2] This explains the generally lower potency of simple phenylbutanoic acids.
-
Amino Group Substitution: The introduction of an amino group on the phenyl ring can significantly impact activity. In the context of N-(2-aminophenyl)benzamides, the 2-amino group is a key part of a potent zinc-binding pharmacophore.[1][5] The position of the amino group is critical; for instance, N-(2-aminophenyl)benzamides are potent HDAC inhibitors, while other isomers may have different activities.
-
Phenyl Ring Position: The position of the phenyl ring on the butanoic acid chain is crucial for determining the biological target. For example, in 4-amino-3-phenylbutanoic acid (phenibut), this arrangement leads to activity at GABA receptors, while in 4-phenylbutyric acid, the phenyl group at the 4-position confers HDAC inhibitory activity.[4][9][10] The stereochemistry is also critical, as seen with the R- and S-enantiomers of phenibut, where only the R-isomer is active as a GABA-B agonist.[9]
-
Analogs with Enhanced Potency: Replacing the carboxylic acid with more potent zinc-binding groups, such as a hydroxamic acid or incorporating the aminophenyl motif into a benzamide structure, can dramatically increase HDAC inhibitory potency, often from the millimolar to the nanomolar range.[1][15]
Mechanism of Action: HDAC Inhibition
Phenylbutanoic acid-based HDAC inhibitors are thought to exert their effect by binding to the active site of the HDAC enzyme. The general mechanism involves the zinc-binding group chelating the catalytic zinc ion, which is essential for the deacetylase activity. The phenyl ring and the butanoic acid linker occupy the channel leading to the active site, making further interactions that contribute to binding affinity and isoform selectivity.
Caption: A simplified model of a phenylbutanoic acid derivative binding to the HDAC active site.
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol provides a general method for assessing the HDAC inhibitory activity of compounds using a commercially available fluorogenic assay kit.
Materials:
-
HDAC assay kit (containing HDAC enzyme, fluorogenic substrate, and developer)
-
Test compounds (e.g., this compound and its analogs)
-
Assay buffer
-
Black 96-well microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions of the stock solutions in assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme and Substrate Preparation: Prepare the HDAC enzyme and fluorogenic substrate solutions according to the manufacturer's instructions provided with the assay kit.
-
Assay Reaction:
-
Add a small volume of the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the black 96-well plate.
-
Add the HDAC enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and generate the fluorescent signal by adding the developer solution to each well. Incubate for a further 10-15 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths specified in the kit's protocol.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Trustworthiness and Self-Validation:
-
Controls: The inclusion of positive (a known HDAC inhibitor like Trichostatin A or SAHA) and negative (vehicle) controls is essential to validate the assay performance.
-
Dose-Response: Determining a full dose-response curve rather than a single-point inhibition value provides a more robust measure of potency (IC50).
-
Reproducibility: Experiments should be performed in triplicate and repeated on different days to ensure the reproducibility of the results.
Future Directions and Conclusion
The comparative analysis of this compound and its analogs reveals the significant potential of the phenylbutanoic acid scaffold in the design of HDAC inhibitors and other biologically active molecules. While simple phenylbutanoic acids exhibit modest HDAC inhibitory activity, the strategic introduction of functional groups, particularly those that enhance zinc binding, can lead to highly potent compounds.
Future research in this area should focus on:
-
Systematic SAR Studies: A systematic investigation of the effect of different substituents at various positions on the phenyl ring of 2-aminophenylbutanoic acid could lead to the discovery of more potent and isoform-selective HDAC inhibitors.
-
Hybrid Molecule Design: Combining the aminophenylbutanoic acid scaffold with other pharmacophores could lead to dual-target inhibitors with novel mechanisms of action.
-
In Vivo Evaluation: Promising compounds identified from in vitro screens should be advanced to cellular and in vivo models of disease to assess their therapeutic potential.
References
- 1. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Inhibitors: Innovative Strategies for Their Design and Applications | MDPI [mdpi.com]
- 3. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Phenylbutyric Acid (4-PBA)
Senior Application Scientist Note: Initial literature analysis for the originally requested topic, 2-(4-aminophenyl)butanoic acid, revealed a significant lack of published in vitro and in vivo studies detailing its biological activity. To fulfill the core requirements of providing an in-depth technical guide with comparative data, this document will focus on a structurally related and extensively researched compound: 4-Phenylbutyric Acid (4-PBA) . 4-PBA is a well-characterized histone deacetylase (HDAC) inhibitor and chemical chaperone, offering a wealth of experimental data for a comprehensive comparative analysis. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to 4-Phenylbutyric Acid (4-PBA)
4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid derivative that has garnered significant scientific interest due to its dual mechanisms of action. Clinically, it is an FDA-approved drug for the treatment of urea cycle disorders.[1] In the research sphere, it is widely recognized as both a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and a potent inhibitor of histone deacetylases (HDACs).[2][3] This dual functionality makes 4-PBA a versatile tool in studying and potentially treating a wide array of diseases, including various cancers, metabolic disorders, and neurodegenerative conditions.[4][5] Its ability to modulate gene expression through epigenetic mechanisms—specifically by inhibiting HDACs—forms the primary focus of this guide.
Part 1: In Vitro Studies of 4-PBA
The in vitro evaluation of a compound is foundational to understanding its cellular mechanism of action, potency, and specificity. For 4-PBA, these studies have been crucial in establishing its role as an HDAC inhibitor and its subsequent effects on cancer cell proliferation, cell cycle progression, and apoptosis.
Mechanism of Action: HDAC Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[6][7]
Causality Behind Experimental Choices: The primary hypothesis is that 4-PBA's anti-cancer effects are mediated through the reactivation of silenced genes. Therefore, initial in vitro experiments are designed to confirm HDAC inhibition and quantify its downstream effects on gene and protein expression. A common approach involves treating cancer cell lines with 4-PBA and then assessing the global histone acetylation status (e.g., Acetyl-Histone H3, H4) via Western blot.[6][8] Chromatin immunoprecipitation (ChIP) assays are then employed to demonstrate the increased acetylation at the promoter regions of specific target genes, such as the cell cycle inhibitor p21.[6]
Caption: Mechanism of 4-PBA as an HDAC inhibitor.
Comparative Analysis of Anti-Proliferative Activity
A key performance metric for any potential anti-cancer agent is its ability to inhibit the growth of tumor cells. The anti-proliferative effects of 4-PBA have been demonstrated across a variety of cancer cell lines.
Experimental Protocol: Cell Proliferation (CCK-8) Assay
-
Cell Seeding: Plate cancer cells (e.g., human gastric MGC-803, colon Caco-2, pancreatic T3M4) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[7][9][10]
-
Treatment: Treat cells with a range of 4-PBA concentrations (e.g., 0, 5, 10, 20, 40, 60 µM) and a vehicle control.[7] Include wells with a positive control inhibitor, such as Suberoylanilide Hydroxamic Acid (SAHA) or Valproic Acid (VPA), for comparison.
-
Incubation: Incubate the treated cells for various time points (e.g., 24, 48, 72, 96 hours).
-
Assay: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance (optical density) at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.
| Compound | Cancer Cell Line | IC50 (72h) | Key Findings |
| 4-PBA | Gastric (MGC-803) | ~10-20 µM | Dose- and time-dependent inhibition of proliferation.[7] |
| 4-PBA | Colon (Caco-2, SW480) | ~500 µM - 1 mM | Induces cell cycle arrest at G1 phase.[10] |
| Valproic Acid (VPA) | Various | mM range | Also a short-chain fatty acid HDACi, but generally less potent than 4-PBA in vitro.[11][12] |
| SAHA (Vorinostat) | Various | µM range | A potent pan-HDAC inhibitor, often used as a benchmark. Generally more potent than 4-PBA.[13] |
Self-Validation Insight: The inclusion of both a well-established, potent HDAC inhibitor (SAHA) and a structurally related compound (VPA) provides critical context for 4-PBA's performance. It validates that the observed effects are consistent with the known pharmacology of this class of drugs and allows for a direct comparison of potency.
Part 2: In Vivo Studies of 4-PBA
In vivo studies are essential to evaluate a compound's therapeutic efficacy, pharmacokinetics (PK), and safety profile in a whole-organism context. 4-PBA has been tested in various animal models, particularly cancer xenografts.
Pharmacokinetics and Biodistribution
Understanding where a drug goes in the body and how long it stays there is critical for designing effective treatment regimens.
Study Synopsis: A study using carbon-11 labeled analogs and Positron Emission Tomography (PET) in baboons compared the pharmacokinetics of 4-PBA, Valproic Acid (VPA), and Butyric Acid (BA).[14][15]
-
Metabolism: 4-PBA was found to be relatively stable, with 85% of the parent compound remaining in the plasma 30 minutes post-injection. This is significantly more stable than BA (<20% at 5 min) but slightly less stable than VPA (98% at 30 min).[14]
-
Biodistribution: 4-PBA showed high uptake in the liver and heart. Brain uptake was very low, which is consistent with the need for high clinical doses for neurological applications.[14] Most of the compound was excreted via the kidneys.[14][15]
Causality Behind Experimental Choices: The choice of a primate model provides PK data that is more translatable to humans than rodent models. Using PET imaging allows for dynamic, whole-body visualization of drug distribution over time, offering a comprehensive picture of its fate in vivo.
Comparative Efficacy in Cancer Xenograft Models
The ultimate preclinical test for an anti-cancer drug is its ability to inhibit tumor growth in vivo.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ pancreatic T3M4 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).[9][16]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment groups: Vehicle control, 4-PBA (e.g., 200-400 mg/kg/day, administered via oral gavage or intraperitoneal injection), and a comparative agent (e.g., a standard-of-care chemotherapy).[9][16]
-
Treatment & Monitoring: Administer treatment daily for a specified period (e.g., 2-4 weeks). Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, excise tumors and weigh them. Perform immunohistochemistry (IHC) for markers of proliferation (Ki-67) and histone acetylation (Acetyl-H3) to confirm the mechanism of action in vivo.[9]
Caption: Workflow for a typical in vivo cancer xenograft study.
| Study | Model | 4-PBA Treatment | Key Findings |
| Pancreatic Cancer [9] | T3M4 pancreatic cell xenograft in chimeric mice | Not specified | Significant in vivo growth inhibition. Associated with decreased Ki-67 staining and inhibition of histone deacetylation. |
| Neuroblastoma [16] | SMS-KCN-69n xenograft in SCID mice | 200 mg/kg/day (as comparator CBHA) | HDAC inhibitors effectively suppress tumor growth in a dose-dependent manner. |
| Hepatocellular Carcinoma [17] | DEN-induced and oncogene-induced HCC models | Not specified | Paradoxically, promoted HCC at the early stage by upregulating PPAR-α and initiating cancer stem cells. |
Trustworthiness & Field-Proven Insights: The conflicting result in the hepatocellular carcinoma model is a critical finding.[17] It underscores that the biological effects of a compound can be highly context-dependent, varying with tumor type and the specific oncogenic drivers. While 4-PBA shows clear anti-proliferative effects in many cancer models, its potential to promote tumorigenesis in specific contexts (like HCC) highlights the necessity of thorough preclinical evaluation across multiple, diverse models before clinical translation. This finding also suggests that its mechanism may be more complex than HDAC inhibition alone, possibly involving its role as a chemical chaperone or its effects on metabolic pathways like PPAR-α.
Conclusion
4-Phenylbutyric acid (4-PBA) is a multi-faceted compound with well-documented in vitro and in vivo activity. As an HDAC inhibitor, it effectively induces cell cycle arrest and reduces proliferation in a range of cancer cell lines. These in vitro findings are supported by in vivo xenograft studies demonstrating tumor growth inhibition. However, its performance must be carefully evaluated against more potent HDAC inhibitors like SAHA and in the context of specific cancer types, as paradoxical tumor-promoting effects have been observed. Its pharmacokinetic profile, characterized by moderate stability and primary excretion through the kidneys, necessitates high dosing for therapeutic efficacy. For researchers, 4-PBA serves as an invaluable, albeit moderately potent, tool for studying the roles of histone acetylation and ER stress in disease, while for drug developers, its complex, context-dependent activities warrant careful consideration.
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Growth inhibition of pancreatic cancer by experimental treatment with 4-phenylbutyrate is associated with increased expression of Connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-aminophenyl)butanoic Acid
This guide provides an in-depth technical comparison and cross-validation of two critical analytical methods for the quantification of 2-(4-aminophenyl)butanoic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind methodological choices, ensuring a thorough understanding of how to establish robust and reliable analytical data across different techniques.
Introduction: The Imperative for Rigorous Analytical Method Validation
This compound is a key chemical intermediate with significant applications in pharmaceutical synthesis.[1] Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final drug products. Analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2] When multiple analytical techniques are employed across different laboratories or during different stages of drug development, cross-validation becomes essential to guarantee consistency and reliability of results.[3]
This guide will walk through a comparative cross-validation of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for this compound. The principles and practices outlined are grounded in the guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5]
Experimental Design: A Tale of Two Techniques
The cross-validation study is designed to directly compare the performance of an HPLC method, suitable for routine quality control, with a more selective, albeit more complex, GC-MS method that could be employed for confirmatory analysis or in specialized laboratories.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is developed based on foundational principles of reversed-phase chromatography, leveraging the polarity of this compound for separation. A C18 column is selected for its versatility and proven performance with a wide range of small molecules. The mobile phase, a mixture of methanol and water, is a common and effective choice for such compounds. A UV detector is set at 220 nm, a wavelength suitable for detecting the aromatic ring of the analyte.[6]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, which contains both a polar amino group and a carboxylic acid group, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to increase its volatility and thermal stability.[7] Silylation, a common and effective derivatization technique for compounds with active hydrogens, is proposed.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is selected as the silylation agent. The resulting derivatized analyte is then analyzed by GC-MS, which provides high selectivity and structural information.
Experimental Protocols
PART 1: HPLC-UV Method Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (250 mm x 4.6 mm, 5 µm particle size).
-
Reference standard: this compound (purity ≥ 98%).
-
HPLC-grade methanol and water.
2. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (gradient or isocratic, to be optimized). A starting point could be a 50:50 (v/v) mixture.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method.
PART 2: GC-MS Method Protocol (Proposed)
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for the analysis of derivatized non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reference standard: this compound (purity ≥ 98%).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or other suitable solvent.
2. Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Cross-Validation Workflow and Data Presentation
The cross-validation will be conducted by analyzing three independently prepared batches of this compound at three different concentration levels (low, medium, and high) with both the HPLC-UV and GC-MS methods. The results will be compared to assess the agreement between the two methods.
References
- 1. nbinno.com [nbinno.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. pharmtech.com [pharmtech.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN106905175A - A kind of preparation method of p-aminophenyl butyric acid - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. weber.hu [weber.hu]
A Senior Application Scientist's Guide to Arginase Inhibition: Comparing the Inhibitory Activity of 2-Amino-6-boronohexanoic Acid (ABH) Analogs
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of a promising class of enzyme inhibitors with significant therapeutic potential. This guide provides a comprehensive comparison of the inhibitory activity of 2-amino-6-boronohexanoic acid (ABH) and its analogs against arginase. As researchers and drug development professionals, understanding the nuances of these compounds, from their mechanism of action to their structure-activity relationships, is paramount for advancing novel therapeutics in oncology and cardiovascular medicine.
This document moves beyond a simple recitation of data. It is designed to provide you with the foundational knowledge and practical insights necessary to critically evaluate and potentially utilize these powerful research tools. We will delve into the causality behind experimental design, the intricacies of assay methodologies, and the molecular dance between these inhibitors and their target enzyme.
The Critical Role of Arginase in Disease Pathophysiology
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] While this function is integral to the urea cycle in the liver, the two isoforms of arginase, cytosolic Arginase 1 (ARG1) and mitochondrial Arginase 2 (ARG2), are expressed in various tissues and play significant roles in diverse physiological and pathological processes.[3]
In the context of disease, the overexpression of arginase is implicated in two primary mechanisms of pathogenesis:
-
Immune Evasion in Cancer: In the tumor microenvironment (TME), elevated arginase activity, often driven by myeloid-derived suppressor cells (MDSCs), depletes the local concentration of L-arginine.[3][4] This amino acid is crucial for the proliferation and function of T-cells, the primary soldiers of the anti-tumor immune response. By starving T-cells of L-arginine, tumors can effectively evade immune surveillance and destruction.[3][4] Therefore, inhibiting arginase is a compelling strategy to restore anti-tumor immunity.[3]
-
Endothelial Dysfunction in Cardiovascular Disease: Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[5] Nitric oxide (NO) is a critical signaling molecule that promotes vasodilation and maintains endothelial health.[5] In cardiovascular diseases such as atherosclerosis and hypertension, upregulated arginase activity shunts L-arginine away from NOS, leading to decreased NO bioavailability and subsequent endothelial dysfunction.[5][6] Arginase inhibition can, therefore, restore NO production and improve vascular function.[5]
The Boronic Acid Advantage: Mechanism of Arginase Inhibition
The design of potent arginase inhibitors has been significantly advanced by the use of boronic acid as a key pharmacophore. 2(S)-amino-6-boronohexanoic acid (ABH) is a foundational compound in this class, serving as a structural analog of L-arginine.[3][7]
The inhibitory prowess of ABH and its analogs stems from the unique properties of the boronic acid moiety. The boron atom, being electron-deficient, acts as a Lewis acid and undergoes nucleophilic attack by a metal-bridging hydroxide ion within the binuclear manganese cluster of the arginase active site.[8] This interaction forms a stable, tetrahedral boronate intermediate that mimics the transition state of the L-arginine hydrolysis reaction, effectively locking the inhibitor in the active site and preventing substrate binding.[8][9]
Figure 1: Mechanism of Arginase Inhibition by ABH Analogs.
Comparative Inhibitory Activity of ABH Analogs
The following table summarizes the inhibitory activity of ABH and several of its analogs against human arginase I (hARG1) and human arginase II (hARG2). The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are critical metrics for comparing the potency of these compounds. Lower values indicate greater inhibitory activity.
| Compound Name | Abbreviation | hARG1 IC50 (nM) | hARG2 IC50 (nM) | Reference(s) |
| 2(S)-amino-6-boronohexanoic acid | ABH | 311 | - | [10] |
| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | - | 223 | 509 | [11] |
| Numidargistat | CB-1158 | 0.8 | - | [12] |
| Compound 21 (peptide boronic acid) | - | 1.6 | - | [12] |
| Compound 23 (peptide boronic acid) | - | 0.8 | - | [12] |
| S-(2-boronoethyl)-L-cysteine | BEC | - | 310 (Ki) | [13] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Structure-Activity Relationship (SAR): The Rationale Behind Analog Design
The development of more potent and selective arginase inhibitors has been guided by a deep understanding of the structure-activity relationship (SAR). Modifications to the parent ABH molecule have been systematically explored to enhance its interaction with the arginase active site.
-
α-Substitution: Introduction of substituents at the alpha-carbon of ABH has proven to be a fruitful strategy. In particular, the addition of a two-carbon chain linked to a tertiary amine, as seen in (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, leads to improved potency.[14][15] X-ray crystallography studies have revealed that the basic nitrogen of this substituent forms a water-mediated hydrogen bond with an aspartic acid residue at the entrance of the active site pocket (Asp181 in ARG1, Asp200 in ARG2).[14]
-
Cyclic Constraints: Incorporating a pyrrolidine ring to constrain the conformation of the inhibitor can reduce the entropic penalty of binding, leading to higher affinity.[16] This strategy also provides a scaffold for introducing additional substituents to probe for further interactions within the active site.[16]
-
Peptide-Based Inhibitors: The development of peptide boronic acids represents a significant leap in potency, with some analogs exhibiting sub-nanomolar IC50 values.[12] These inhibitors likely engage in more extensive interactions with the enzyme beyond the immediate active site.
Experimental Protocol: Determination of Arginase Inhibitory Activity
A robust and reproducible assay is the cornerstone of any inhibitor comparison study. The most common method for determining arginase activity is a colorimetric assay that measures the production of urea. The following is a detailed, step-by-step protocol based on established methodologies.[2][17][18]
I. Reagent Preparation
-
Arginase Assay Buffer (10X): 500 mM Tris-HCl, pH 7.5. Store at 4°C.
-
MnCl2 Solution (10X): 100 mM MnCl2. Store at room temperature.
-
L-Arginine Substrate Solution: 1 M L-Arginine, pH 9.7. Prepare fresh.
-
Urea Standard Stock Solution: 100 mM Urea. Store at 4°C. Prepare a dilution series (e.g., 0, 1, 2, 5, 10, 20 mM) in Arginase Assay Buffer for the standard curve.
-
Acid Stop Solution: 0.72 M HCl.
-
Colorimetric Reagent A: 9% (w/v) α-isonitrosopropiophenone in absolute ethanol. Store protected from light.
-
Colorimetric Reagent B: 40% (v/v) H2SO4.
-
Colorimetric Working Solution: Mix Reagent A and Reagent B in a 1:3 ratio. Prepare fresh.
II. Enzyme and Inhibitor Preparation
-
Enzyme Activation: Dilute recombinant human arginase (I or II) to the desired concentration in Arginase Assay Buffer containing 1X MnCl2. Incubate at 37°C for 10 minutes to activate the enzyme.
-
Inhibitor Solutions: Prepare a stock solution of the ABH analog in an appropriate solvent (e.g., water or DMSO). Create a serial dilution of the inhibitor to determine the IC50 value.
III. Assay Procedure
Figure 2: Experimental Workflow for Arginase Inhibition Assay.
-
Plate Setup: In a 96-well microplate, add the following to the respective wells:
-
Blank: Arginase Assay Buffer.
-
Standards: Urea standards of known concentrations.
-
Control (No Inhibitor): Activated arginase and solvent control.
-
Test Wells: Activated arginase and serially diluted inhibitor.
-
-
Pre-incubation: Add the activated arginase to the control and test wells. Add the corresponding volume of buffer to the blank and standard wells. Add the inhibitor or solvent control to the appropriate wells. Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells except the standards.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding the Acid Stop Solution to all wells.
-
Color Development: Add the Colorimetric Working Solution to all wells.
-
Heating: Seal the plate and incubate at 100°C for 45-60 minutes.
-
Cooling: Cool the plate to room temperature for 10-15 minutes.
-
Measurement: Read the absorbance at approximately 540 nm using a microplate reader.
IV. Data Analysis
-
Standard Curve: Plot the absorbance values of the urea standards against their known concentrations to generate a standard curve.
-
Urea Concentration: Determine the concentration of urea produced in each well using the standard curve.
-
Percent Inhibition: Calculate the percentage of arginase inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Urea produced with inhibitor / Urea produced without inhibitor)] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The development of potent and selective arginase inhibitors, particularly those based on the 2-amino-6-boronohexanoic acid scaffold, holds immense promise for the treatment of cancer and cardiovascular diseases. The continuous exploration of the structure-activity relationship has led to the design of next-generation inhibitors with significantly improved potency.
As research in this field progresses, the focus will likely shift towards optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the development of isoform-selective inhibitors will be crucial for dissecting the specific roles of ARG1 and ARG2 in different disease contexts and for minimizing potential off-target effects.
This guide has provided a comprehensive overview of the comparative inhibitory activity of ABH analogs, the underlying scientific principles, and a detailed experimental protocol. It is our hope that this information will serve as a valuable resource for your research and development endeavors as we collectively strive to translate these scientific discoveries into life-changing therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and function of arginases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Based Discovery of Proline-Derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2-(4-aminophenyl)butanoic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. In the synthesis of complex molecules, such as the anti-inflammatory drug Indobufen, 2-(4-aminophenyl)butanoic acid serves as a critical intermediate.[1] The seemingly subtle differences in purity between commercial batches can have a profound impact on reaction yield, impurity profiles of the final product, and ultimately, the safety and efficacy of a therapeutic candidate. This guide provides an in-depth technical assessment of the purity of commercially available this compound, offering a framework for its rigorous evaluation. We will delve into the likely impurities stemming from its common synthesis route and present a multi-pronged analytical approach for their detection and quantification. Furthermore, we will compare its purity profile with a structurally similar alternative, 4-(4-aminophenyl)butanoic acid, to provide a broader context for material selection.
The Synthetic Landscape: A Source of Potential Impurities
A common industrial synthesis of this compound involves the catalytic hydrogenation of 2-(4-nitrophenyl)butanoic acid.[1][2] This synthetic pathway, while efficient, can introduce several classes of impurities that may persist in the final product if not adequately controlled during manufacturing and purification.
Diagram of the Synthetic Pathway and Potential Impurities:
Caption: Synthetic route to this compound and potential impurities.
Understanding these potential impurities is the first step in developing a robust analytical strategy for purity assessment.
A Multi-Modal Analytical Approach for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling
Reverse-phase HPLC with UV detection is the workhorse for determining the purity of aromatic compounds.[3] A validated HPLC method can accurately quantify the main component and detect process-related impurities and degradation products.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC-based purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the main component and for identifying unknown impurities. The chemical shifts and coupling patterns provide a detailed fingerprint of the molecule.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
Methine Proton: A triplet adjacent to the carboxylic acid and the phenyl group.
-
Methylene Protons: A multiplet for the CH₂ group.
-
Methyl Protons: A triplet for the terminal CH₃ group.
-
Amine and Carboxylic Acid Protons: Broad singlets that may be exchangeable with D₂O.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragments, aiding in both confirmation of the desired product and identification of impurities.
Expected Mass Spectral Fragmentation:
-
Molecular Ion Peak (M+): The peak corresponding to the molecular weight of this compound (179.22 g/mol ).[4]
-
Key Fragments: Loss of the carboxylic acid group (-COOH), and cleavage of the butyric acid side chain are expected fragmentation pathways.[5]
Comparative Purity Assessment: A Hypothetical Case Study
To illustrate the importance of rigorous purity assessment, we present a hypothetical comparison of three commercial sources of this compound (Suppliers A, B, and C) and one source of the alternative compound, 4-(4-aminophenyl)butanoic acid (Supplier D).
| Supplier | Stated Purity | HPLC Purity (Area %) | Key Impurity 1 (Area %) | Key Impurity 2 (Area %) |
| Supplier A | >98% | 99.2% | 0.3% (Unreacted Nitro) | 0.15% (Isomeric) |
| Supplier B | >95% | 96.5% | 1.5% (Unreacted Nitro) | 0.5% (Unknown) |
| Supplier C | "For Synthesis" | 98.8% | 0.5% (Unreacted Nitro) | 0.2% (Azo-dimer) |
| Supplier D | >95% | 97.1% | 1.2% (Isomeric) | 0.8% (Unknown) |
Data Interpretation:
-
Supplier A demonstrates the highest purity with minimal levels of process-related impurities. This source would be the most suitable for applications where high purity is critical, such as in late-stage drug development.
-
Supplier B , while meeting its stated purity, has a significant amount of unreacted starting material, which could complicate subsequent reactions.
-
Supplier C shows good purity but contains a potential azo-dimer impurity, a common byproduct of nitro group reduction, which may require additional purification steps.
-
Supplier D , providing the isomeric alternative, also shows a notable level of an isomeric impurity. While structurally similar, the different substitution pattern on the phenyl ring could lead to different reactivity and biological activity, making it a distinct chemical entity rather than a direct substitute.[6]
The Alternative: 4-(4-aminophenyl)butanoic acid
4-(4-aminophenyl)butanoic acid is a structural isomer of the target compound.[6] While it may be considered as an alternative in some synthetic contexts, its different chemical structure will likely lead to different physical and chemical properties. A thorough analytical characterization, as outlined above, is equally important for this compound to ensure its suitability for a given application.
Conclusion and Recommendations
The purity of commercially available this compound can vary significantly between suppliers. A comprehensive analytical strategy employing HPLC for quantitative assessment, and NMR and MS for structural confirmation and impurity identification, is essential for making an informed decision. For critical applications in drug development, selecting a supplier that provides a high-purity product with a well-characterized impurity profile is crucial for ensuring the quality, safety, and reproducibility of the final product. Researchers should not solely rely on the stated purity on the label but should perform their own rigorous in-house analysis to qualify each batch of this important synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. validated hplc methods: Topics by Science.gov [science.gov]
- 4. This compound | C10H13NO2 | CID 34655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Aminophenyl)butanoic Acid
As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical reagents like 2-(4-Aminophenyl)butanoic acid, an aromatic amine derivative, demands more than just procedural adherence; it requires a deep, causal understanding of why each safety measure is critical. This guide is structured to provide not just a list of personal protective equipment (PPE), but a comprehensive operational plan that integrates risk assessment, procedural discipline, and disposal strategy. Our goal is to build a self-validating system of safety around this compound, ensuring that your focus remains on scientific discovery, underpinned by unwavering confidence in your handling protocols.
Foundational Risk Assessment: Understanding the Compound
This compound and related aromatic amines are not benign substances. A thorough understanding of their hazard profile is the logical starting point for any handling protocol. The primary risks are associated with direct contact and inhalation of airborne particulates.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards that dictate our PPE strategy.[2]
Table 1: GHS Hazard Profile for this compound & Related Compounds
| Hazard Classification | GHS Code | Potential Impact in the Laboratory |
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[2][3] |
| Serious Eye Irritation | H319 | Can cause significant, potentially damaging, eye irritation.[2][3][4] |
| Respiratory Irritation | H335 | Inhalation of dust may irritate the respiratory tract.[2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][5] |
| Potential Genetic Defects | H341 | Some related aromatic amines are suspected of causing genetic defects.[5] |
| Organ Damage | H373 | May cause organ damage through prolonged or repeated exposure.[5] |
This profile underscores that exposure is not a trivial matter. The causality is clear: the compound's chemical properties can induce a biological response upon contact. Therefore, our primary directive is to establish a robust barrier between the researcher and the chemical.
The Core Directive: A Multi-Layered PPE Approach
Effective protection is not about a single piece of equipment but an integrated system. For this compound, this system must address all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Ocular and Face Protection: The Non-Negotiable First Barrier
Given the severe eye irritation warning[2][6], eye protection is mandatory at all times.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][8] These are essential to protect against accidental splashes and airborne dust particles that standard safety glasses may not block.
-
Best Practice/High-Risk Scenarios: When handling larger quantities or when there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.[9][10] The face shield provides a broader barrier, protecting the entire face from contact.
Dermal Protection: Gloves and Laboratory Coats
The risk of skin irritation and the potential for systemic absorption through the skin make dermal protection a critical control point.[9]
-
Hand Protection: Chemical-resistant gloves are essential.[11][12]
-
Material Choice: Nitrile gloves are a common and effective choice for handling many chemical powders and solutions, offering good resistance.[10] Always consult a glove compatibility chart for the specific solvents being used in your procedure.
-
Glove Discipline: Gloves must be inspected for tears or defects before each use.[3][7] Employ the proper removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Contaminated gloves must be disposed of as chemical waste immediately after the task is complete or if contamination is suspected.[3][9] Never leave the laboratory wearing gloves.[12]
-
-
Body Protection: A long-sleeved laboratory coat is required to protect the skin and prevent contamination of personal clothing.[4][13] For procedures with a higher risk of spills, consider a chemically resistant apron over the lab coat. Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.[5][7]
Respiratory Protection: Controlling Inhalation Risk
While engineering controls like fume hoods are the primary method for mitigating inhalation hazards, respiratory protection may be required in specific situations.[11]
-
When is it Required? Respiratory protection is necessary when dusts are generated, particularly outside of a chemical fume hood, or if irritation symptoms are experienced.[5][7][8]
-
Equipment Choice: For dusts, a NIOSH-approved N95 or N100 particulate respirator is sufficient.[9] In situations with potential for high concentrations or where vapor exposure is a concern, a full-face respirator with appropriate chemical cartridges may be necessary.[8][14] All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA standards.[9]
Operational Plan: Step-by-Step Protocols
Trustworthiness in safety comes from repeatable, validated procedures. The following protocols provide a clear, step-by-step guide for PPE usage.
Protocol 1: PPE Donning and Doffing Sequence
This sequence is designed to prevent cross-contamination from a contaminated environment to a clean one.
-
Donning (Putting On) - Before Entering Handling Area:
-
Put on a clean laboratory coat, ensuring it is fully buttoned.
-
If required, don your respirator. Perform a seal check.
-
Put on safety goggles or a face shield.
-
Wash hands thoroughly.
-
Put on the first pair of gloves (if double-gloving).
-
Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[9]
-
-
Doffing (Taking Off) - Before Exiting Handling Area:
-
Remove the outer pair of gloves using a proper, non-contaminating technique.
-
Remove the laboratory coat by rolling it outwards, ensuring the contaminated surface is contained within. Place it in a designated receptacle.
-
Remove face shield/goggles from the back to the front.
-
Remove the inner pair of gloves.
-
If used, remove the respirator.
-
Crucially, wash hands thoroughly with soap and water immediately after removing all PPE. [11][12]
-
Protocol 2: PPE for Accidental Spill Cleanup
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Don Enhanced PPE: Before addressing the spill, don enhanced PPE: double gloves, a chemically resistant apron or gown, safety goggles, a face shield, and appropriate respiratory protection.[14]
-
Containment: Scoop up solid material or use an appropriate absorbent for liquid spills and place it into a labeled, sealed container for hazardous waste.[4]
-
Decontaminate: Clean the spill area as per your institution's safety guidelines.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
-
Doff PPE: Follow the doffing procedure outlined in Protocol 1.
Visualization of the Safe Handling Workflow
The following diagram illustrates the logical flow from preparation to disposal, highlighting the critical checkpoints where PPE is paramount.
Caption: Workflow for safe handling of this compound.
Disposal Plan: Completing the Safety Cycle
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All disposable PPE, including gloves, booties, and disposable gowns, that has come into contact with this compound must be considered hazardous waste. Place these items in a designated, clearly labeled, and sealed hazardous waste container.[12][15]
-
Chemical Waste: Unused chemical and reaction byproducts must be disposed of in accordance with local, state, and federal regulations.[7][15] Never pour chemical waste into sink drains.[12] Collect it in a properly labeled hazardous waste container for pickup by your institution's Environmental Health & Safety (EHS) department.
By integrating this comprehensive PPE and handling strategy, you create a robust, trustworthy system that protects you, your colleagues, and the integrity of your research. Safety is not a barrier to science; it is the foundation upon which reliable and innovative work is built.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pppmag.com [pppmag.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. cdc.gov [cdc.gov]
- 13. csub.edu [csub.edu]
- 14. fishersci.com [fishersci.com]
- 15. webs.anokaramsey.edu [webs.anokaramsey.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
